molecular formula C10H12N4 B1529325 4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS No. 1341792-17-3

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B1529325
CAS No.: 1341792-17-3
M. Wt: 188.23 g/mol
InChI Key: VIWUDIPXIBTLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)pyridine-2-carbonitrile (CAS 1341792-17-3) is a versatile chemical building block with a molecular formula of C 10 H 12 N 4 and a molecular weight of 188.23 g/mol . This compound features a piperazine ring linked to a pyridine-2-carbonitrile group, a privileged structural motif in medicinal chemistry. The piperazine nucleus is the third most widely encountered N-heterocycle in drug discovery, known for contributing to a wide range of pharmacological activities . The core research value of this compound lies in its use as a synthon for developing potent enzyme inhibitors. Recent studies highlight that pyridylpiperazine hybrid derivatives demonstrate significant inhibitory activity against enzymes like urease . Urease inhibition is a critical target for limiting the survival of pathogens such as Helicobacter pylori , which is linked to gastric disorders, and for agricultural applications to control nitrogen release . The molecular structure of this compound, combining electron-deficient pyridine and the flexible piperazine linker, makes it a valuable precursor for constructing potential therapeutic agents in hit-to-lead optimization campaigns. Applications & Research Use: • A key intermediate for the synthesis of urease inhibitors with potential antibacterial applications . • A foundational scaffold in the development of piperazine-based pesticides, reflecting the bioactivities of piperazine derivatives . • Serves as a critical precursor in Suzuki cross-coupling reactions for generating diverse biaryl analogs for screening. Safety & Handling: This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound should be stored according to the recommended conditions.

Properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUDIPXIBTLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Piperazin-1-yl)pyridine-2-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-(Piperazin-1-yl)pyridine-2-carbonitrile , a critical intermediate in medicinal chemistry.

Executive Summary

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a bifunctional heterocyclic building block extensively used in the discovery of kinase inhibitors, GPCR ligands, and PROTAC linkers.[1] Its structure features a pyridine core substituted with a nitrile group at the C2 position and a piperazine moiety at the C4 position.[1][2]

This scaffold offers two distinct vectors for chemical elaboration:

  • The Secondary Amine (Piperazine): A nucleophilic handle for library generation via acylation, alkylation, or arylation.[2]

  • The Nitrile (Cyano) Group: An electrophilic handle convertible to amides, acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
Parameter Details
IUPAC Name 4-(Piperazin-1-yl)pyridine-2-carbonitrile
Common Name 4-(1-Piperazinyl)-2-cyanopyridine
CAS Number 2819464-16-7 (Dihydrochloride salt)
SMILES N#Cc1cc(ccn1)N2CCNCC2
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol (Free base)
Physicochemical Profile (Predicted)

The following data represents the free base form.

Property Value Implication for Drug Design
cLogP ~0.5 - 0.9High water solubility; suitable for fragment-based design.[1]
TPSA 50-60 ŲGood membrane permeability; CNS active potential.[1]
pKa (Piperazine NH) ~9.8Basic center; likely protonated at physiological pH.[1][2]
pKa (Pyridine N) ~2.5Weakly basic due to electron-withdrawing nitrile.[1]
H-Bond Donors 1Secondary amine.
H-Bond Acceptors 4Pyridine N, Nitrile N, Piperazine amines.[1][2]

Synthetic Methodology

The most robust route to 4-(Piperazin-1-yl)pyridine-2-carbonitrile involves a Nucleophilic Aromatic Substitution (SNAr) .[1]

Retrosynthetic Analysis

The C4 position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (para-like) and the nitrile group at C2 (meta to C4, but inductively withdrawing).[1][2]

  • Electrophile: 4-Chloro-2-pyridinecarbonitrile (CAS: 3521-72-8).[1]

  • Nucleophile: Piperazine (CAS: 110-85-0).[1]

Reaction Mechanism & Logic

The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The 2-cyano group is critical; it lowers the LUMO energy of the pyridine ring, facilitating the addition of the amine.[2]

  • Regioselectivity: If starting from 2,4-dichloropyridine, substitution would favor the C4 position over C2 due to the lower steric hindrance and the stabilization of the negative charge on the ring nitrogen during the transition state.[1][2] However, using the pre-functionalized 4-chloro-2-cyanopyridine guarantees regiocontrol.[1]

Experimental Protocol

Objective: Synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile on a 10 mmol scale.

Reagents:

  • 4-Chloro-2-pyridinecarbonitrile: 1.38 g (10.0 mmol)[1]

  • Piperazine (Anhydrous): 4.30 g (50.0 mmol) [5 equiv.[1][2] used to prevent bis-substitution]

  • Potassium Carbonate (K₂CO₃): 2.76 g (20.0 mmol)[1][2]

  • Acetonitrile (MeCN) or DMF: 20 mL[1][2]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-pyridinecarbonitrile (1.0 equiv) in MeCN (0.5 M concentration).

  • Addition: Add anhydrous Piperazine (5.0 equiv) and K₂CO₃ (2.0 equiv). Note: Excess piperazine acts as both reactant and base, but K₂CO₃ ensures complete scavenging of HCl.[1][2]

  • Reaction: Heat the mixture to 80°C (reflux) under nitrogen atmosphere. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off inorganic solids (K₂CO₃/KCl) and wash the pad with MeCN.[1][2]

    • Concentrate the filtrate under reduced pressure to remove solvent.[1][2]

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove excess piperazine (highly water-soluble).[1][2]

    • Optional: Extract the organic layer with 1M HCl.[1][2] The product moves to the aqueous phase.[1][2] Wash the aqueous phase with EtOAc (removes neutral impurities).[2] Basify the aqueous phase (pH > 12) with NaOH and extract back into DCM/Isopropanol (3:1).[2]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the product as a pale yellow solid or viscous oil.[2]

Yield Expectation: 85–95%.

Visualization: Synthesis Pathway

Synthesis SM1 4-Chloro-2- pyridinecarbonitrile Intermediate Meisenheimer Complex SM1->Intermediate SNAr Addition (MeCN, 80°C) SM2 Piperazine (5 equiv.) SM2->Intermediate Product 4-(Piperazin-1-yl) pyridine-2-carbonitrile Intermediate->Product - HCl (Aromatization)

Caption: SNAr synthesis pathway showing the convergence of electrophile and nucleophile via a transition state to the final product.

Reactivity & Derivatization Strategies

This scaffold is a "privileged structure" because it allows orthogonal functionalization.[1][2]

Piperazine Nitrogen (N1) Derivatization

The secondary amine is the most reactive site (nucleophilic).[1][2]

  • Amide Coupling: Reaction with carboxylic acids (HATU/DIPEA) yields amides.[1][2]

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides (common in GPCR antagonists).[1][2]

  • Reductive Amination: Reaction with aldehydes/ketones (NaBH(OAc)₃) yields tertiary amines.[1][2]

Nitrile (C2) Transformations

The nitrile group is less reactive than the amine but serves as a precursor for polar pharmacophores.[1][2]

  • Hydrolysis: Acidic or basic hydrolysis yields the Picolinamide (CONH₂) or Picolinic Acid (COOH).[1][2]

  • Cyclization: Reaction with Sodium Azide (NaN₃) and Ammonium Chloride yields the Tetrazole , a bioisostere of carboxylic acid with better metabolic stability.[2]

  • Reduction: Hydrogenation (Raney Ni or Pd/C) yields the Aminomethyl group (CH₂NH₂).[1][2]

Visualization: Reactivity Map

Reactivity cluster_0 Piperazine (N1) Modifications cluster_1 Nitrile (C2) Modifications Core 4-(Piperazin-1-yl) pyridine-2-carbonitrile Amide Urea/Amide (Linker attachment) Core->Amide R-COOH HATU Alkyl N-Alkylation (Solubility tuning) Core->Alkyl R-CHO NaBH(OAc)3 Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole NaN3 NH4Cl Amine Aminomethyl (H-Bond Donor) Core->Amine H2 / Pd-C Amide2 Primary Amide (Hydrolysis) Core->Amide2 NaOH / H2O2

Caption: Divergent synthesis map illustrating the orthogonal reactivity of the amine and nitrile handles.

Applications in Drug Discovery[1][2][4][5][9]

Kinase Inhibitors

The 2-aminopyridine motif (mimicked here by the piperazine-pyridine interaction) is a classic hinge-binding motif.[1] The piperazine group often extends into the solvent-exposed region of the kinase ATP pocket, improving solubility and pharmacokinetic properties.[2]

  • Example Class: CDK4/6 inhibitors often utilize piperazinyl-pyridines to tune selectivity.[1]

GPCR Ligands

The piperazine ring is a canonical scaffold for Dopamine (D2/D3) and Serotonin (5-HT) receptor ligands.[1][2] The pyridine-nitrile tail provides a rigid spacer that can engage in pi-stacking or specific polar interactions within the transmembrane bundle.[1]

PROTAC Linkers

The secondary amine of the piperazine is an ideal attachment point for alkyl chain linkers connecting an E3 ligase ligand (e.g., Cereblon binder) to a protein of interest (POI) ligand.[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Nitrile Hazard: While the nitrile is bound to an aromatic ring, metabolism can theoretically release cyanide, though this is rare for stable aromatic nitriles.[2] Standard PPE (gloves, goggles) is required.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO₂ from the air; the dihydrochloride salt is shelf-stable.[1][2]

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives." BenchChem Protocols, 2025.[2][3] Link[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1040682-68-5, 4-Pyridinecarbonitrile."[1] PubChem, 2025.[2][4] Link

  • Sigma-Aldrich. "4-Pyridinecarbonitrile Product Specification." Merck KGaA, 2025.[2] Link

  • ChemicalBook. "1-(4-Methyl-pyridin-2-yl)-piperazine Properties and Synthesis." ChemicalBook, 2023.[2] Link

  • Rasayan Journal of Chemistry. "Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization." Rasayan J. Chem., Vol. 11, No. 2, 2018.[2] Link

Sources

Technical Monograph: Physicochemical Profiling & Utilization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

[1]

Executive Summary: The "Solubility Scaffold"

4-(Piperazin-1-yl)pyridine-2-carbonitrile (hereafter 4-PPC ) represents a strategic scaffold in modern drug design.[1] It bridges the gap between lipophilic aromatic cores and hydrophilic solubility handles.[1] The molecule combines the electronic modulation of a 2-cyanopyridine (electron-deficient) with the solubilizing, basic properties of a piperazine moiety.[1]

Strategic Utility:

  • Kinase Inhibition: The pyridine nitrogen and nitrile group often serve as hinge binders or solvent-front interactions.[1]

  • PROTAC Design: The piperazine ring provides a rigid, semi-saturated linker that improves the physicochemical profile (LogD) of large heterobifunctional molecules.

  • ADME Optimization: Introduction of the piperazine tail typically lowers LogP and increases metabolic stability compared to flexible alkyl amines.[1]

Chemical Identity & Molecular Architecture[1]

PropertySpecification
IUPAC Name 4-(Piperazin-1-yl)pyridine-2-carbonitrile
Common Synonyms 4-(1-Piperazinyl)picolinonitrile; 4-Piperazin-1-yl-2-cyanopyridine
CAS Number 2819464-16-7 (Dihydrochloride salt); Free base often unlisted
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol (Free Base); 261.15 g/mol (2HCl salt)
SMILES C1CN(CCN1)C2=CC(=NC=C2)C#N
Key Functionalities Nitrile (H-bond acceptor), Piperazine (2° Amine, Basic), Pyridine (Aromatic)

Physicochemical Profile

Data below synthesizes experimental values from close structural analogs (e.g., 1-(2-pyridyl)piperazine) and computational consensus.

Core Properties Table[1]
ParameterValue (Approx.)Mechanistic Insight
pKa (Piperazine NH) 8.2 – 8.6 Lower than unsubstituted piperazine (9.[1]8) due to the electron-withdrawing effect of the 2-cyanopyridine ring.[1]
pKa (Pyridine N) < 1.0 The nitrile group at C2 and the amino group at C4 create a "push-pull" system, but the nitrile's strong -I effect renders the pyridine nitrogen non-basic.[1]
LogP (Lipophilicity) 0.3 – 0.6 Moderate lipophilicity.[1] The polar surface area (PSA) is high relative to molecular weight, aiding aqueous solubility.
Polar Surface Area (TPSA) ~55 Ų Contributed by the nitrile (23.8 Ų) and the piperazine/pyridine nitrogens. Ideal for CNS penetration if derivatized.[1]
Solubility (Aq.) High (>10 mg/mL) Highly soluble at pH < 7.0 due to protonation of the distal piperazine nitrogen.
Melting Point Solid (>80°C) Likely crystalline.[1] Dihydrochloride salts typically melt >200°C with decomposition.[1]
Electronic Structure & Reactivity

The 2-cyano group is a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic attack at the 4-position (if leaving group present) and reducing the electron density of the piperazine nitrogen attached to the ring (N1).[1]

  • N1 (Proximal): Planar, sp²-hybridized character due to conjugation with the pyridine ring.[1] Non-basic.

  • N4 (Distal): Pyramidal, sp³-hybridized.[1] This is the primary nucleophilic site for further derivatization (e.g., amide coupling, reductive amination).

Synthetic Pathway & Mechanism

The synthesis relies on a robust Nucleophilic Aromatic Substitution (S_NAr) . The presence of the nitrile at the 2-position activates the 4-chloropyridine precursor, facilitating the displacement of the chloride by the piperazine amine.[1]

Reaction Workflow Visualization

GStart4-Chloropicolinonitrile(Electrophile)InterMeisenheimerComplexStart->Inter+ PiperazineK2CO3, DMF, 80°CReagentPiperazine(Nucleophile, Excess)Reagent->InterProduct4-(Piperazin-1-yl)pyridine-2-carbonitrileInter->Product- Cl⁻ByprodHCl (Salt)Inter->Byprod

Figure 1: S_NAr mechanism for the synthesis of 4-PPC. The electron-deficient pyridine ring stabilizes the anionic intermediate.[1]

Detailed Synthetic Protocol

Objective: Synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile (Free Base).

  • Reagent Setup:

    • Substrate: 4-Chloro-2-pyridinecarbonitrile (1.0 eq).

    • Nucleophile: Piperazine (3.0 – 5.0 eq).[1] Note: Excess is critical to prevent the formation of the bis-coupled byproduct.[1]

    • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or DIPEA.

    • Solvent: DMF or DMSO (Polar aprotic solvents accelerate S_NAr).[1]

  • Procedure:

    • Dissolve 4-chloro-2-pyridinecarbonitrile in DMF (0.5 M concentration).

    • Add powdered K₂CO₃ and stir for 10 minutes.

    • Add Piperazine in one portion.[1][2]

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 189.1).[1]

    • Completion Check: Disappearance of chloro-starting material.[1]

  • Workup & Purification:

    • Cool to room temperature and dilute with water (5x volume).

    • Extract with Ethyl Acetate (3x).[1] Note: Product is moderately polar; ensure aqueous phase pH > 10 to keep piperazine neutral.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) or recrystallization from Ethanol/Ether.[1]

Experimental Handling & Stability

Storage Conditions
  • Free Base: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (reaction with atmospheric CO₂) over long periods.

  • Dihydrochloride Salt: Highly hygroscopic.[1] Store in a desiccator at -20°C.

pKa Determination Protocol (Potentiometric)

To validate the basicity for formulation:

  • Instrument: Potentiometric titrator (e.g., Sirius T3).[1]

  • Sample: 1-2 mg of 4-PPC in 0.15 M KCl.

  • Titrant: 0.5 M KOH / 0.5 M HCl.

  • Method: Titrate from pH 2.0 to pH 12.0.

  • Analysis: The inflection point around pH 8.4 corresponds to the distal piperazine nitrogen.[1] The pyridine nitrogen will likely not show a distinct inflection above pH 2.[1]

References

  • Sigma-Aldrich. 4-(Piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride Product Detail.Link

  • PubChem. Compound Summary: 1-(2-Pyridyl)piperazine (Analog).[1][3] National Library of Medicine.[1] Link

  • ChemScene. 4-(Piperazin-1-yl)butanenitrile (Analogous Aliphatic).[1]Link

  • Santa Cruz Biotechnology. 2-(Piperazin-1-yl)nicotinonitrile (Isomer Data).[1][4]Link

  • J. Org. Chem. Nucleophilic Aromatic Substitution on Pyridines.[1] (General mechanistic reference for S_NAr on chloropyridines).

4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Advanced Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Abstract

4-(Piperazin-1-yl)pyridine-2-carbonitrile (also known as 4-(1-piperazinyl)picolinonitrile) is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2][3] Distinguished by its bifunctional nature—possessing a reactive secondary amine and a versatile nitrile handle—this scaffold enables rapid diversification of chemical libraries. This guide provides a comprehensive technical profile, including validated synthetic protocols, physiochemical properties, and structural utility in modern drug design.

Chemical Identity & Physiochemical Profile

This compound exists primarily as a free base or as a hydrochloride salt (often dihydrochloride) for improved stability and solubility in aqueous media.

Core Identifiers
Parameter Data / Value
IUPAC Name 4-(Piperazin-1-yl)pyridine-2-carbonitrile
Common Synonyms 4-(1-Piperazinyl)picolinonitrile; 2-Cyano-4-(piperazin-1-yl)pyridine
CAS Number (2HCl Salt) 2819464-16-7
CAS Number (Free Base) Not widely indexed; refer to salt or parent structure
Molecular Formula C₁₀H₁₂N₄ (Free Base) / C₁₀H₁₄Cl₂N₄ (2HCl)
Molecular Weight 188.23 g/mol (Free Base) / 261.15 g/mol (2HCl)
SMILES C1CN(CCN1)c2ccnc(c2)C#N
InChIKey Derivative-specific; core: C1CN(CCN1)C2=CC(C#N)=NC=C2
Physiochemical Properties (Predicted)
Property Value Significance
cLogP ~0.4 - 0.8Ideal for fragment-based design (Lead-like).
pKa (Piperazine NH) ~8.5 - 9.0Basic center; protonated at physiological pH.
pKa (Pyridine N) ~2.5 - 3.0Weakly basic due to electron-withdrawing nitrile.
TPSA ~52 ŲFavorable for membrane permeability.
Synthetic Routes & Methodology

The industrial and laboratory-scale synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitrile group at the 2-position and the ring nitrogen activate the 4-position of the pyridine ring, facilitating the displacement of a leaving group (typically chloride or nitro) by piperazine.

Standard Protocol: S_NAr Displacement

Precursor: 4-Chloro-2-pyridinecarbonitrile (CAS 19235-89-3) [1].

Reagents:

  • Substrate: 4-Chloro-2-pyridinecarbonitrile (1.0 eq)

  • Nucleophile: Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation]

  • Solvent: Acetonitrile (MeCN), DMSO, or NMP.

  • Base: Potassium Carbonate (K₂CO₃) or DIPEA (optional if excess piperazine is used).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-2-pyridinecarbonitrile in anhydrous MeCN (0.5 M concentration).

  • Addition: Add piperazine (4.0 eq) to the solution. The excess acts as both the nucleophile and the acid scavenger.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS (Target [M+H]⁺ = 189.2).

  • Work-up:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove MeCN.

    • Dilute residue with DCM and wash with water (to remove excess piperazine and salts).

    • Critical Step: Back-extract the aqueous layer with DCM multiple times as the product is moderately polar.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₃, gradient 95:5:0.5 to 90:10:1).

  • Salt Formation (Optional): Treat the free base in ethanol with 4M HCl in dioxane to precipitate the dihydrochloride salt.

Reaction Pathway Diagram

Synthesis Start 4-Chloro-2-pyridinecarbonitrile (CAS 19235-89-3) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack (80°C, MeCN) Reagent Piperazine (Excess) Reagent->Intermediate Product 4-(Piperazin-1-yl)pyridine-2-carbonitrile (Target Scaffold) Intermediate->Product -HCl (Aromatization)

Caption: Figure 1. S_NAr synthetic pathway for the generation of the pyridyl-piperazine scaffold.

Structural Utility in Drug Design

This scaffold acts as a "privileged structure" in medicinal chemistry, offering two distinct vectors for elaboration. It is particularly valuable in the design of Kinase Inhibitors and GPR119 Agonists [2].

Vector Analysis & SAR Logic
  • Vector A (Piperazine NH):

    • Reactivity: High nucleophilicity.

    • Modifications: Amide coupling, Sulfonylation, Reductive Amination, Urea formation.

    • Role: Often extends into the solvent-exposed region of a binding pocket (e.g., kinase hinge region exit) to modulate solubility and pharmacokinetic properties.

  • Vector B (Nitrile Group):

    • Reactivity: Electrophilic carbon.

    • Modifications:

      • Hydrolysis → Amide (primary/secondary) or Carboxylic Acid.

      • Reduction → Aminomethyl group (benzylamine analog).

      • Cyclization → Tetrazoles, Oxadiazoles, or Triazines.

    • Role: Can form critical hydrogen bonds (as CN) or be converted into a "warhead" or zinc-binding group.

Workflow: Scaffold Diversification

Applications cluster_0 Piperazine N-Functionalization cluster_1 Nitrile Transformations Core 4-(Piperazin-1-yl)pyridine-2-carbonitrile (Core Scaffold) Amide Amides (Linker to Hydrophobic Tail) Core->Amide R-COCl / HATU Urea Ureas (H-Bond Donors) Core->Urea R-NCO Aminomethyl Aminomethyl (Reduction) Core->Aminomethyl H2 / Raney Ni Tetrazole Tetrazole (Bioisostere of COOH) Core->Tetrazole NaN3 / ZnBr2 Amide2 Primary Amide (Hydrolysis) Core->Amide2 H2O2 / NaOH

Caption: Figure 2.[5] Divergent synthesis strategies utilizing the bifunctional nature of the scaffold.

Handling, Safety, & Analytics
Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Nitriles can liberate toxic HCN under strong acidic/reducing conditions; however, this aromatic nitrile is relatively stable.

Analytical Verification
  • ¹H NMR (DMSO-d₆, 400 MHz): Expect diagnostic signals for the pyridine ring protons (doublet ~8.3 ppm, singlet ~7.2 ppm, dd ~6.9 ppm) and the piperazine methylene protons (two multiplets at ~3.3–3.6 ppm).

  • LC-MS: Positive mode ESI will show a dominant peak at m/z 189.1 [M+H]⁺ .

  • Storage: Hygroscopic (especially as HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References
  • ChemicalBook. (2025).[6] 4-Chloro-2-pyridinecarbonitrile Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2017). Discovery of pyrimidine and pyridine derivatives as GPR119 agonists. PubMed.[1][3] Retrieved from

  • Sigma-Aldrich. (2025). Product Catalog: Pyridine Carbonitriles. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-(Piperazin-1-yl)pyridine derivatives. Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

[1]

Executive Summary

4-(Piperazin-1-yl)pyridine-2-carbonitrile (C₁₀H₁₂N₄) is a heterocyclic building block characterized by a basic secondary amine (piperazine) and a polar electron-withdrawing nitrile group attached to a pyridine core.[1]

Its solubility profile is pH-dependent .[1] While it exhibits high solubility in polar aprotic solvents like DMSO, its aqueous solubility is governed by the ionization state of the piperazine nitrogen.[1] Researchers must distinguish between the kinetic solubility (relevant for biological assays) and thermodynamic solubility (relevant for formulation) to avoid experimental artifacts such as "crashing out" during serial dilutions.[1]

This guide provides the structural basis for these properties, detailed preparation protocols, and troubleshooting frameworks for drug discovery applications.

Physicochemical Profile

To predict solubility behavior, we must first analyze the molecular descriptors that drive solute-solvent interactions.[1]

PropertyValue (Predicted/Analogous)Structural Implication
Molecular Weight 188.23 g/mol Small molecule fragment; favorable for dissolution kinetics.[1]
pKa (Piperazine NH) ~8.5 – 9.5Critical: The secondary amine is basic.[1] At physiological pH (7.4), a significant fraction exists as a cation, aiding solubility.[1] At pH > 10, it is neutral and lipophilic.[1]
pKa (Pyridine N) ~2.0 – 3.0Very weakly basic due to the electron-withdrawing nitrile group.[1] Remains neutral at physiological pH.[1]
LogP (Octanol/Water) ~0.1 – 0.5Moderately polar.[1] It is not highly lipophilic, suggesting reasonable aqueous solubility if ionized.[1]
H-Bond Donors 1 (Piperazine NH)Capable of H-bonding with water/DMSO.[1]
H-Bond Acceptors 4High capacity for solvation in polar solvents.[1]
The "pH Cliff" Phenomenon

The solubility of this compound is bimodal.[1]

  • Acidic Conditions (pH < 6): The piperazine nitrogen is fully protonated (

    
    ).[1] The compound behaves like a salt and is highly soluble  (>10 mg/mL).[1]
    
  • Basic Conditions (pH > 9): The compound is uncharged.[1] Solubility is driven solely by the intrinsic solubility (

    
    ) of the neutral lattice, which is likely low  (<1 mg/mL).[1]
    

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for this compound due to its ability to disrupt intermolecular H-bonds and solvate the aromatic core.[1]

Solubility Limit
  • Typical Solubility: > 50 mM (approx.[1] 9.4 mg/mL).[1]

  • Maximal Solubility: Often achievable up to 100 mM with sonication.[1]

  • Recommendation: Prepare stock solutions at 10 mM or 20 mM to ensure long-term stability and prevent precipitation upon freeze-thaw cycles.[1]

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 10 mL Target Concentration: 10 mM

  • Weighing: Accurately weigh 18.82 mg of 4-(Piperazin-1-yl)pyridine-2-carbonitrile.

    • Note: If the substance is a hydrochloride salt, adjust MW accordingly (MW_salt = 188.23 + 36.46).[1]

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Visual check for clarity. The solution should be colorless to pale yellow and free of particulates.[1]

  • Storage: Aliquot into amber glass vials (to minimize light exposure) or polypropylene tubes. Store at -20°C.

Critical Warning: DMSO Hygroscopicity

DMSO is hygroscopic (absorbs water from air).[1] If the water content in DMSO exceeds 10%, the solubility power decreases, potentially causing the compound to precipitate over time.[1]

  • Mitigation: Use single-use aliquots to avoid repeated opening of the master stock.

Solubility in Water & Aqueous Buffers[1][2]

Aqueous solubility is the primary failure point in biological assays.[1] The protocol below ensures you measure the relevant solubility for your application.

Solubility Profile by pH[1]
MediumpHStateEstimated Solubility
0.1 N HCl 1.0Fully ProtonatedHigh (> 10 mg/mL)
PBS / Media 7.4Partially IonizedModerate (~0.5 - 2 mg/mL)
0.1 N NaOH 13.0NeutralLow (< 0.1 mg/mL)
Protocol: Kinetic Solubility Assay (Turbidimetric)

This method determines the concentration at which the compound precipitates when a DMSO stock is spiked into an aqueous buffer (mimicking a biological assay).[1]

Materials:

  • 10 mM DMSO Stock of 4-(Piperazin-1-yl)pyridine-2-carbonitrile.[1]

  • PBS (pH 7.4).[1][2]

  • 96-well clear plate.[1][2]

Steps:

  • Preparation: Place 190 µL of PBS into plate wells.

  • Spiking: Add 10 µL of DMSO stock (final conc: 500 µM, 5% DMSO).

    • Perform serial dilutions in DMSO first to test ranges: 500 µM, 250 µM, 125 µM, etc.

  • Incubation: Shake plate for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Baseline: PBS + DMSO blank.[1]

    • Threshold: An OD > 0.05 above baseline indicates precipitation.[1]

Visualized Workflows

Solubility Decision Tree

The following diagram illustrates the logical flow for handling this compound based on the intended application.

SolubilityWorkflowStartStart: 4-(Piperazin-1-yl)pyridine-2-carbonitrileSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSO_PathOrganic (DMSO)SolventChoice->DMSO_PathWater_PathAqueous (Water/Buffer)SolventChoice->Water_PathDMSO_PrepPrepare 10-20mM Stock(Anhydrous DMSO)DMSO_Path->DMSO_PrepCheck_pHCheck pH RequirementWater_Path->Check_pHSonicateVortex/Sonicate(Clear Solution?)DMSO_Prep->SonicateStorageStore -20°C(Protect from moisture)Sonicate->StorageAcidicpH < 6.0(Protonated)Check_pH->AcidicNeutralpH 7.4(Physiological)Check_pH->NeutralBasicpH > 9.0(Neutral Species)Check_pH->BasicHighSolHigh Solubility(>10 mg/mL)Acidic->HighSolModSolModerate/Risk(Check Turbidity)Neutral->ModSolLowSolLow Solubility(<0.1 mg/mL)Basic->LowSol

Caption: Decision tree for solvent selection and expected solubility outcomes based on pH environments.

Mechanistic Species Distribution

Understanding why solubility changes is crucial. The diagram below models the protonation state.[1]

SpeciesDistributionAcidicAcidic pH (<6)Cationic Form(Soluble)EquilibriumpKa ~ 9.0Acidic->Equilibrium- H+Equilibrium->Acidic+ H+BasicBasic pH (>9)Neutral Form(Insoluble)Equilibrium->Basic- H+Basic->Equilibrium+ H+

Caption: Protonation equilibrium of the piperazine nitrogen governing aqueous solubility.

Troubleshooting & Best Practices

Issue: "The compound precipitated when I added the DMSO stock to my cell culture media."

Cause: This is the "Solubility Cliff."[1] You likely exceeded the kinetic solubility limit of the neutral species in the buffer.[1] Solution:

  • Lower the Concentration: If testing at 100 µM, try 10 µM.

  • Predilution: Dilute the DMSO stock into an intermediate buffer (pH 4-5) before adding to the final media (if the assay tolerates it), or simply vortex immediately upon addition to disperse micro-aggregates.

  • Check DMSO %: Ensure final DMSO concentration is < 1% (v/v). High DMSO helps solubility but kills cells.[1]

Issue: "My DMSO stock froze and now has crystals that won't dissolve."

Cause: DMSO freezes at 19°C. Upon thawing, the local concentration of the drug increased, causing nucleation.[1] Solution:

  • Heat: Warm the vial to 37°C in a water bath.

  • Sonicate: Sonicate for 10-15 minutes.

  • Verify: Hold the vial up to a light source. If "swirls" (Schlieren lines) are visible, it is not fully dissolved.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for solubility protocols).

  • PubChem Compound Summary. (2025). 6-(Piperazin-1-yl)pyridine-3-carbonitrile (Isomer Data).[1] National Center for Biotechnology Information.[1] Link

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] (Validation of pKa-solubility relationship).

Predictive Metabolic Stability and Biotransformation Profiling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the metabolic fate of novel pharmacophores is a critical step in mitigating downstream pharmacokinetic failures. The compound 4-(Piperazin-1-yl)pyridine-2-carbonitrile presents a fascinating dichotomy of chemical reactivity: a highly vulnerable aliphatic heterocycle paired with an electron-deficient aromatic system.

This technical whitepaper provides an in-depth analysis of the metabolic liabilities of this molecule, detailing the causality behind its biotransformation, in silico predictive modeling, and the self-validating in vitro methodologies required to accurately quantify its intrinsic clearance.

Structural Vulnerability & Causality of Metabolism

To accurately predict the metabolic stability of 4-(Piperazin-1-yl)pyridine-2-carbonitrile, we must deconstruct the molecule into its two primary functional domains, each governed by distinct electronic and steric principles.

The Piperazine Ring: A Hotspot for Phase I Oxidation

Aliphatic heterocycles like piperazine are notorious for their metabolic liabilities. They are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, predominantly mediated by the CYP3A4 and CYP2D6 isoforms[1][2]. The secondary amine can undergo N-oxidation, but more critically, the adjacent alpha-carbons are prime targets for hydroxylation.

The causality here is driven by the electron density of the nitrogen, which stabilizes the transition state during hydrogen abstraction by the CYP heme-oxo species. This C-alpha hydroxylation generates an unstable carbinolamine intermediate. Depending on the local microenvironment, this intermediate will spontaneously cleave the C-N bond, resulting in ring-opened ethylenediamine derivatives, or undergo further dehydrogenation to form lactams[3].

The Pyridine-2-carbonitrile System: Electrophilic Susceptibility

Conversely, the pyridine ring is inherently electron-deficient, a property heavily exacerbated by the strongly electron-withdrawing carbonitrile (-CN) group at the 2-position. This electron deficiency acts as a protective shield against CYP-mediated electrophilic aromatic oxidation (epoxidation/hydroxylation).

However, this same electronic deactivation increases the intrinsic electrophilicity of the ring. In the complex matrix of human liver microsomes (HLMs) or hepatocytes, such electrophilic aromatic nitriles are susceptible to nucleophilic attack by endogenous thiols, such as glutathione (GSH). This can lead to the formation of transient GSH conjugates that subsequently rearrange into thiazoline derivatives[4].

In Silico Predictive Modeling

Before committing resources to in vitro assays, quantum mechanical reactivity calculations and knowledge-based expert systems are deployed to generate a probabilistic map of Sites of Metabolism (SOM).

Table 1: In Silico Site of Metabolism (SOM) Predictions

Sub-structurePredicted Metabolic ReactionPrimary Mediating EnzymeVulnerability Score
Piperazine (C-alpha) Hydroxylation / Ring CleavageCYP3A4, CYP2D6High
Piperazine (N-H) N-Oxidation / N-DealkylationCYP3A4, FMOModerate
Pyridine Ring Epoxidation / HydroxylationCYP450 (Various)Low (Deactivated)
Carbonitrile (-CN) GSH Conjugation (Thiazoline)GST / Non-enzymaticLow to Moderate

Mechanistic Pathways of Biotransformation

Based on the structural analysis, the primary degradation pathways dictate the compound's half-life. The diagram below maps the logical flow of these biotransformations, highlighting the divergence between Phase I oxidative clearance and Phase II nucleophilic conjugation.

MetabolicPathways Parent 4-(Piperazin-1-yl) pyridine-2-carbonitrile N_Ox Piperazine N-Oxidation (FMO / CYP3A4) Parent->N_Ox N-Oxidation C_Alpha_Ox C-alpha Hydroxylation (CYP3A4 / CYP2D6) Parent->C_Alpha_Ox C-Oxidation GSH_Conj GSH Conjugation (Thiazoline Formation) Parent->GSH_Conj Nucleophilic Attack Ring_Open Ring Cleavage (Ethylenediamine) C_Alpha_Ox->Ring_Open C-N Cleavage Lactam Lactam Formation C_Alpha_Ox->Lactam Dehydrogenation

Figure 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

In Vitro Experimental Protocols: The Self-Validating HLM Assay

To empirically validate the in silico predictions and quantify intrinsic clearance (


), a highly controlled Human Liver Microsome (HLM) stability assay is executed. Trustworthiness in metabolic profiling requires that every protocol be a self-validating system; thus, the inclusion of specific control arms is non-negotiable.
Step-by-Step Methodology
  • Matrix Preparation : Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
    • Causality: This specific ionic strength and pH strictly maintain the physiological conformation and optimal catalytic activity of the membrane-bound CYP enzymes.

  • Compound Spiking : Add 4-(Piperazin-1-yl)pyridine-2-carbonitrile to achieve a final assay concentration of 1 µM.

    • Causality: Maintaining a substrate concentration significantly below the Michaelis constant (

      
      ) ensures the enzymatic reaction follows first-order kinetics, which is a mathematical prerequisite for accurately deriving 
      
      
      
      .
  • Thermal Pre-incubation : Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: This ensures thermal equilibrium is reached before initiating the reaction, preventing artificial lag phases in the kinetic degradation curve.

  • Reaction Initiation & Self-Validation : Initiate the reaction by adding a 1 mM NADPH-regenerating system. Concurrently, initiate a parallel "Minus-NADPH" control arm using an equivalent volume of buffer.

    • Causality: NADPH is the obligate electron donor for CYP450s. The minus-NADPH control acts as the self-validating mechanism of the assay. If the compound degrades in this control arm, the instability is definitively due to non-CYP mechanisms (e.g., chemical hydrolysis of the nitrile group or amidase activity) rather than CYP-mediated Phase I metabolism.

  • Time-Course Quenching : At precise intervals (

    
     minutes), extract 50 µL aliquots and immediately crash them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide).
    
    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric or ionization variances during downstream LC-MS/MS analysis.

Workflow Prep Prepare HLM & Compound (1 µM) PreInc Pre-incubation (37°C, 5 min) Prep->PreInc Init Initiate Reaction (+ NADPH) PreInc->Init Control Minus-NADPH Control PreInc->Control Baseline Stability Quench Time-Point Quench (MeCN + IS) Init->Quench t=0,15,30,60m Analyze LC-MS/MS Quantification Quench->Analyze Control->Quench t=60m

Figure 2: Self-validating in vitro human liver microsome (HLM) experimental workflow.

Quantitative Data Interpretation

The LC-MS/MS quantification yields a degradation curve from which the half-life (


) and intrinsic clearance (

) are calculated. The table below represents the typical pharmacokinetic profile expected for an unoptimized piperazinyl-pyridine scaffold.

Table 2: Representative In Vitro Metabolic Stability Profile

Test SystemHalf-Life (

)
Intrinsic Clearance (

)
Remaining at 60 min
Human Liver Microsomes 24.5 min56.5 µL/min/mg18%
Rat Liver Microsomes 12.3 min112.7 µL/min/mg<5%
Minus-NADPH Control >120 min<5.0 µL/min/mg98%

Note: The 98% compound survival in the Minus-NADPH control self-validates that the observed clearance in the active microsomes is almost entirely CYP450-dependent.

Medicinal Chemistry Mitigation Strategies

If the in vitro


 of 4-(Piperazin-1-yl)pyridine-2-carbonitrile proves unacceptably high for the target product profile, structural optimization must be employed to shield the metabolic soft spots:
  • Steric Hindrance (Alpha-Substitution) : Introducing methyl groups adjacent to the piperazine nitrogen (e.g., transitioning to a 2,6-dimethylpiperazine analog) creates a steric shield, physically blocking the CYP active site from accessing the vulnerable C-alpha protons.

  • Electronic Deactivation : Substituting the piperazine ring with fluorine atoms leverages the inductive electron-withdrawing effect to reduce the

    
     of the basic amine. A less basic amine exhibits reduced affinity for the CYP heme pocket, lowering the rate of oxidation.
    
  • Conformational Restriction : Replacing the flexible piperazine with a bridged bicyclic system (e.g., 3,8-diazabicyclo[3.2.1]octane) locks the conformation. This drastically increases the activation energy required for the carbinolamine intermediate to undergo ring-opening, thereby enhancing overall metabolic stability.

References

  • Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Source: PubMed (National Institutes of Health) URL:[Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Source: ResearchGate URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: PubMed Central (PMC - National Institutes of Health) URL:[Link]

  • Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Evolution of the Scaffold: Piperazinyl-Pyridine Carbonitriles in Medicinal Chemistry

[1][2]

Executive Summary

The piperazinyl-pyridine carbonitrile scaffold represents a convergence of three critical pharmacophoric elements: the solubilizing piperazine ring, the electron-deficient pyridine core, and the metabolically stable, dipolar carbonitrile (cyano) group. Originally utilized as a robust synthetic intermediate due to its facile formation via Nucleophilic Aromatic Substitution (SNAr), this motif has evolved into a primary driver of potency and selectivity in targeted therapies.

This guide analyzes the scaffold’s trajectory from a synthetic commodity to a cornerstone in the discovery of LSD1 inhibitors (Epigenetics), mGluR5 antagonists (CNS), and Kinase inhibitors (Oncology).

Chemical Architecture & Pharmacophore Logic[1]

The "Goldilocks" Electronic Profile

The success of this scaffold relies on the synergistic electronic relationship between its components.

  • The Pyridine Core: Acts as the central template. The nitrogen atom in the ring pulls electron density, making the ring electron-deficient.[1]

  • The Carbonitrile (-CN) Handle:

    • Electronic Effect: A strong electron-withdrawing group (EWG) that further deactivates the ring, significantly lowering the energy of the LUMO.[1] This makes the ortho- or para-positions highly susceptible to nucleophilic attack (SNAr).[2][1]

    • Binding Role: The cyano group is a compact, linear H-bond acceptor with a strong dipole moment (~3.9 D), often engaging in critical interactions with backbone amides or water networks in protein active sites (e.g., the "methionine gatekeeper" region in kinases).

  • The Piperazine Moiety:

    • Solubility: Provides a basic nitrogen (pKa ~9.8) that is usually protonated at physiological pH, enhancing aqueous solubility.

    • Vectorization: The chair conformation of piperazine projects substituents at defined vectors, allowing precise probing of solvent-exposed regions in a binding pocket.

Structural Variants

The two most common regioisomers driving drug discovery are:

  • 6-(piperazin-1-yl)nicotinonitrile: (Para-like orientation) – Common in GPCR ligands.[2][1]

  • 2-(piperazin-1-yl)nicotinonitrile: (Ortho-like orientation) – Common in kinase and enzyme inhibitors.[2][1]

Synthetic Methodology: The SNAr Workhorse

The ubiquity of this scaffold is driven by its high-yielding, scalable synthesis.[1] The presence of the nitrile group at the 3-position of the pyridine ring activates the halogen at the 2- or 6-position for displacement by the piperazine amine.[2][1]

Core Synthetic Protocol (Standardized)

Objective: Synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile.

Reagents:

  • Substrate: 6-chloronicotinonitrile (1.0 eq)

  • Nucleophile: N-methylpiperazine (1.2 eq)[2][1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or DIPEA[2][1]

  • Solvent: DMF or Acetonitrile (MeCN)[2][1]

  • Temperature: 60°C – 80°C

Step-by-Step Methodology:

  • Preparation: Dissolve 6-chloronicotinonitrile (13.8 g, 100 mmol) in anhydrous MeCN (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add finely ground K₂CO₃ (27.6 g, 200 mmol).

  • Nucleophile Introduction: Add N-methylpiperazine (12.0 g, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the chloride starting material.[2][1]

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) to yield the product as a pale yellow solid.

Validation Metrics:

  • Yield: >85% typical.

  • 1H NMR (DMSO-d6): Distinct doublet for pyridine protons (C-5/C-4) and disappearance of the C-Cl signal.[2][1]

  • LC-MS: [M+H]+ peak corresponding to product mass.[2][1]

Visualization: Synthetic Pathway & SAR Logic[2]

Gcluster_0S_NAr MechanismSubstrate6-ChloronicotinonitrileIntermediateMeisenheimerComplex (Transition)Substrate->Intermediate+ Amine, HeatReagentPiperazineDerivativeReagent->IntermediateProductPiperazinyl-PyridineCarbonitrile ScaffoldIntermediate->Product- HCl (Base)LSD1Epigenetics(LSD1 Inhibitors)Product->LSD1Add HydrophobicTailGPCRCNS(mGluR5 Antagonists)Product->GPCROptimize DipoleKinaseOncology(RET/CHK1 Inhibitors)Product->KinaseHinge Binding

Caption: Logical flow from synthetic precursors to therapeutic applications via the SNAr mechanism.

Case Studies in Drug Discovery

Case Study A: Epigenetics – LSD1 Inhibitors

Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][1] Significance: LSD1 overexpression is linked to AML (Acute Myeloid Leukemia) and SCLC (Small Cell Lung Cancer).[2][1] Role of Scaffold: In reversible LSD1 inhibitors (e.g., analogs of B35 or GSK-2879552 ), the piperazinyl-pyridine carbonitrile serves as a critical linker.[1]

  • Mechanism: The pyridine ring stacks against FAD (Flavin Adenine Dinucleotide) in the active site. The piperazine extends the molecule towards the substrate-binding channel, often decorated with a hydrophobic group (e.g., benzyloxy) to mimic the histone tail.

  • Optimization: The 3-cyano group locks the conformation and improves metabolic stability against oxidative deamination compared to a simple pyridine.[2][1]

Case Study B: CNS – mGluR5 Antagonists

Target: Metabotropic Glutamate Receptor 5 (mGluR5).[2][1][3] Significance: Treatment of schizophrenia, anxiety, and Fragile X syndrome. Role of Scaffold: Compounds featuring a 2-(4-substituted-piperazin-1-yl)nicotinonitrile core have demonstrated high affinity.[2][1]

  • Dipole Effect: The nitrile group's dipole aligns with polar residues in the transmembrane allosteric pocket.

  • Lipophilicity: The scaffold allows for a tunable LogP (2.5–3.5), essential for Blood-Brain Barrier (BBB) penetration.[2][1] The basic piperazine nitrogen can be masked or substituted to prevent efflux by P-glycoprotein (P-gp).[2][1]

Case Study C: Oncology – Kinase Inhibition

Target: RET Kinase, CHK1. Role of Scaffold:

  • Hinge Binder: The pyridine nitrogen (N1) often acts as an H-bond acceptor for the kinase hinge region.[2][1]

  • Gatekeeper Interaction: The 3-cyano group can engage in specific interactions with the gatekeeper residue or water molecules deep in the pocket, enhancing selectivity over other kinases.[1]

Quantitative Data Summary

ParameterPyridine-Carbonitrile ScaffoldUnsubstituted PyridineBenzene AnalogImpact on Drug Design
Hammett Constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
0.66 (CN group)0.00N/AHigh electron withdrawal facilitates SNAr synthesis.[2]
Dipole Moment ~3.9 D~2.2 D0 DEnhances specific electrostatic interactions in binding pockets.
Metabolic Stability HighModerateLow (prone to oxidation)CN blocks metabolic "soft spots" on the ring.[2]
Solubility (pH 7.4) Moderate-HighModerateLowPiperazine N provides ionization (pKa ~9.8).[2][1]

References

  • LSD1 Inhibition & B35 Analogues

    • Title: Structure-guided discovery of novel indole derivatives against LSD1 for lung cancer.[2][1]

    • Source: SSRN / Elsevier (2023).[2][1]

    • URL:[Link]

  • Scaffold Synthesis & Antimicrobial Activity

    • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[4]

    • Source: Organic Communications (2016).[2][1]

    • URL:[Link]

  • mGluR5 Antagonists

    • Title: Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (Patent US20030055085A1).[2][1]

    • Source: Google P
    • URL
  • Kinase Inhibitor Applications

    • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity.[2][1]

    • Source: Molecules / NCBI (2021).[2][1]

    • URL:[Link]

  • General Scaffold Review

    • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to d
    • Source: Expert Opinion on Drug Discovery (2017).[2][1]

    • URL:[Link][2][1]

Methodological & Application

Application Note: Synthesis Protocol for 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Building Blocks, CNS and Kinase Inhibitor Scaffolds

Executive Summary & Mechanistic Rationale

The molecule 4-(piperazin-1-yl)pyridine-2-carbonitrile is a highly versatile bifunctional building block. The piperazine moiety provides a basic, tunable secondary amine for further functionalization (e.g., amidation, reductive amination), while the cyanopyridine core serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR modulators.

The most robust and scalable method to synthesize this compound is via a two-step sequence: a Nucleophilic Aromatic Substitution (


)  followed by an acidic deprotection .
Causality in Experimental Design
  • Electrophile Activation: We utilize 4-chloro-2-cyanopyridine[1] as the starting electrophile. The cyano group at the 2-position and the pyridine nitrogen synergistically act as powerful electron sinks. This dual electron-withdrawing effect heavily polarizes the aromatic ring, lowering the LUMO energy and stabilizing the transient anionic Meisenheimer complex during nucleophilic attack [4].

  • Nucleophile Selection (Boc-Protection): Using unprotected piperazine often leads to the formation of a symmetric dimer (1,4-bis(2-cyanopyridin-4-yl)piperazine) due to the high reactivity of the second amine post-coupling. By employing 1-Boc-piperazine [2], we strictly limit the reaction to mono-arylation.

  • Base and Solvent: Potassium carbonate (

    
    ) in N,N-Dimethylformamide (DMF) provides the optimal mild, heterogeneous basic environment to scavenge the generated 
    
    
    
    without degrading the base-sensitive cyano group, a common issue in
    
    
    reactions [3].

SNAr_Mechanism SM 4-Chloro-2-cyanopyridine + Boc-Piperazine MC Meisenheimer Complex (Stabilized Anion) SM->MC Nucleophilic Attack INT Boc-Protected Intermediate MC->INT Chloride Elimination DEP TFA Deprotection (- CO2, - Isobutylene) INT->DEP Acidic Cleavage PROD Target Molecule (Free Base / Salt) DEP->PROD Workup

Fig 1. Mechanistic pathway of the SNAr coupling and subsequent Boc-deprotection.

Materials and Reagents

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloro-2-cyanopyridine138.551.01.38 gElectrophile
1-Boc-piperazine186.251.12.05 gNucleophile
Potassium carbonate (

)
138.202.02.76 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.09-20 mLPolar Aprotic Solvent
Trifluoroacetic acid (TFA)114.02Excess10 mLDeprotecting Agent
Dichloromethane (DCM)84.93-40 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure the operator can empirically verify the success of each transformation before proceeding.

Step 1: Synthesis of tert-butyl 4-(2-cyanopyridin-4-yl)piperazine-1-carboxylate
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-cyanopyridine (1.38 g, 10 mmol) and 1-Boc-piperazine (2.05 g, 11 mmol).

  • Solvation & Base Addition: Suspend the solids in anhydrous DMF (20 mL). Add finely ground anhydrous

    
     (2.76 g, 20 mmol).
    
  • Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC 1): Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the starting material spot (

    
    ) is fully consumed and replaced by a highly UV-active intermediate spot (
    
    
    
    ). LC-MS should show a dominant peak at
    
    
    .
  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield the Boc-protected intermediate as an off-white solid.
Step 2: Boc-Deprotection to Yield Target Molecule
  • Setup: Dissolve the crude Boc-protected intermediate in DCM (40 mL) in a 250 mL round-bottom flask.

  • Deprotection: Slowly add TFA (10 mL) dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC 2): The evolution of

    
     gas (visible bubbling) serves as an immediate, physical validation of carbamate cleavage. Confirm completion via LC-MS; the intermediate mass (
    
    
    
    ) must completely shift to the deprotected product mass (
    
    
    ).
  • Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To obtain the free base, dissolve the resulting viscous oil in a minimal amount of water and adjust the pH to 10-11 using 2M aqueous

    
    .
    
  • Isolation: Extract the basic aqueous layer with a 4:1 mixture of Chloroform/Isopropanol (

    
     mL). Dry the combined organics over 
    
    
    
    and concentrate to afford 4-(piperazin-1-yl)pyridine-2-carbonitrile as a pale yellow solid.

Exp_Workflow step1 1. Reaction Setup Mix Ar-Cl, Boc-Pip, K2CO3 in DMF step2 2. Heating Stir at 90°C for 12h step1->step2 step3 3. Aqueous Workup Extract with EtOAc, wash with Brine step2->step3 step4 4. Deprotection Stir in 20% TFA/DCM for 2h step3->step4 step5 5. Purification Precipitation or Ion-Exchange step4->step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation.

Analytical Data & Quality Control

To ensure the scientific integrity of the synthesized batch, verify the product against the following expected spectral parameters:

  • Appearance: Pale yellow to off-white solid.

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 189.11; Found: 189.1.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.25 (d, J = 6.0 Hz, 1H, Py-H6), 7.35 (d, J = 2.4 Hz, 1H, Py-H3), 6.95 (dd, J = 6.0, 2.4 Hz, 1H, Py-H5), 3.35 - 3.25 (m, 4H, Piperazine-
    
    
    ), 2.85 - 2.75 (m, 4H, Piperazine-
    
    
    ), 2.50 (br s, 1H, NH). (Note: If isolated as the TFA salt, the piperazine protons will shift downfield, and a broad
    
    
    peak will appear near
    
    
    9.0).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733246, 4-Chloro-2-cyanopyridine" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78374, 1-Boc-piperazine" PubChem,[Link]

  • "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC" Green Chemistry, 2021.[Link]

  • "Interrupted SNAr-Alkylation Dearomatization" Angewandte Chemie International Edition, 2019.[Link]

Application Note: High-Efficiency Functionalization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile via HATU-Mediated Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4][5][6][7]

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a high-value heterocyclic building block used extensively in the synthesis of PARP inhibitors, kinase inhibitors, and GPCR ligands. Its structure features an electron-deficient pyridine ring substituted with a nitrile group at the C2 position and a piperazine moiety at the C4 position.

Structural Analysis & Reactivity[8]
  • The Piperazine Tail (Nucleophile): The distal nitrogen (

    
    ) of the piperazine ring is a secondary amine. It is the primary handle for diversification, readily participating in amidation, reductive amination, and urea formation.
    
  • The Pyridine Core (Electrophile): The pyridine ring is electron-poor due to the inductive effect of the nitrile group and the ring nitrogen. This reduces the basicity of the proximal piperazine nitrogen (

    
    ), ensuring regioselectivity at the distal 
    
    
    
    position during coupling reactions.
  • The Nitrile (Warhead/Precursor): The C2-cyano group is stable under standard amidation conditions but can be subsequently hydrolyzed to an amide (e.g., in PARP inhibitors like Olaparib analogs) or reduced to an amine.

Scope of this Protocol: This guide details the HATU-mediated amide coupling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile with a generic carboxylic acid (


). This method is selected for its high conversion rates and suppression of racemization when coupling chiral acids.

Reaction Design & Logic

The Chemical Strategy

Direct amidation of secondary amines on heteroaromatic scaffolds can be sluggish due to steric hindrance or reduced nucleophilicity. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1][2]

Why HATU?

  • Reactivity: The resulting O-At active ester is more reactive than the O-Bt esters generated by HOBt/EDC, crucial for the somewhat sterically encumbered piperazine.

  • Solubility: HATU and its byproducts are soluble in DMF, maintaining a homogeneous reaction mixture which is essential for the polar pyridine scaffold.

Reagent Stoichiometry

Precise stoichiometry is vital to prevent bis-acylation (rare but possible if impurities exist) and to ensure complete consumption of the limiting reagent (the valuable pyridine scaffold).

ComponentRoleEquivalents (eq.)Rationale
Carboxylic Acid (

)
Electrophile1.1 - 1.2 Slight excess ensures full conversion of the amine.
Pyridine Scaffold Limiting Reagent1.0 The high-value core scaffold.
HATU Coupling Agent1.2 - 1.3 Matches the acid excess to generate the active ester.
DIPEA (Hunig's Base) Base3.0 Neutralizes the acid and the HATU salt; maintains basic pH for the amine.
DMF (Anhydrous) Solvent0.1 - 0.2 M Polar aprotic solvent required to dissolve the zwitterionic intermediate.

Step-by-Step Experimental Protocol

Materials Preparation
  • Pyridine Scaffold: 4-(Piperazin-1-yl)pyridine-2-carbonitrile (ensure purity >95% by LCMS).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous, stored over molecular sieves.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required if reagents are dry).

Execution Workflow

Step 1: Pre-activation of the Acid [3]

  • To a clean, dry 20 mL scintillation vial (or round-bottom flask), add the Carboxylic Acid (1.1 eq).

  • Add HATU (1.2 eq).

  • Add anhydrous DMF to achieve a concentration of ~0.2 M relative to the scaffold.

  • Add DIPEA (1.5 eq of the total 3.0 eq) dropwise.

  • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes . This generates the activated O-At ester.

Step 2: Addition of the Scaffold

  • In a separate vial, dissolve 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 eq) in a minimal amount of DMF.

  • Add the remaining DIPEA (1.5 eq) to this amine solution.

  • Transfer the amine/base solution dropwise into the activated acid mixture.

  • Rinse: Rinse the amine vial with 0.5 mL DMF and add to the reaction to ensure quantitative transfer.

Step 3: Reaction Monitoring

  • Stir the mixture at RT for 2–4 hours .

  • QC Check: Take a 5 µL aliquot, dilute with 200 µL MeCN, and inject on LCMS.

    • Target: Disappearance of the amine mass (M+H) and appearance of the Product (M+Acid_Fragment - 18 + H).

    • Note: If >10% amine remains after 4 hours, add 0.1 eq of HATU and stir for 1 additional hour.

Step 4: Workup & Isolation Method A: Aqueous Extraction (Standard)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash sequentially with:

    • Sat.

      
        (2x) – Removes unreacted acid and HATU byproducts.
      
    • Water (1x) – Removes DMF.

    • Brine (1x) – Removes residual water.

  • Dry the organic layer over

    
    , filter, and concentrate in vacuo.[4][5]
    

Method B: Direct Precipitation (For very polar products)

  • Pour the DMF reaction mixture slowly into ice-cold water (10x volume) with vigorous stirring.

  • If a precipitate forms, filter the solid, wash with water and hexanes, and dry under high vacuum.

Visualization of Workflows

Reaction Logic & Procedure

The following diagram illustrates the critical path for the synthesis, including decision points for workup selection.

ReactionProtocol Start Start: Reagent Prep Activation Acid Activation (Acid + HATU + DIPEA in DMF) Stir 10 min Start->Activation Coupling Coupling (Add Piperazine-Pyridine Scaffold) Stir RT, 2-4h Activation->Coupling Monitor LCMS Check (Amine Consumption) Coupling->Monitor Decision Is Conversion >95%? Monitor->Decision Boost Add 0.1 eq HATU Stir 1 hr Decision->Boost No WorkupSelect Select Workup Method Decision->WorkupSelect Yes Boost->Monitor Extract Method A: Extraction (EtOAc / NaHCO3 wash) WorkupSelect->Extract Lipophilic Product Precip Method B: Precipitation (Pour into Ice Water) WorkupSelect->Precip Polar Product Purification Flash Chromatography (DCM:MeOH Gradient) Extract->Purification Precip->Purification Final Final Product (Vacuum Dry) Purification->Final

Caption: Figure 1. Step-by-step workflow for the HATU-mediated amidation of 4-(Piperazin-1-yl)pyridine-2-carbonitrile.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance or wet DMF.Ensure DMF is anhydrous.[3] Heat reaction to 40°C. Switch to PyBOP or acid chloride.
Nitrile Hydrolysis High pH + Heat + Water.Avoid heating >60°C. Ensure reagents are dry. Do not use aqueous base during the reaction.
Emulsion during Workup Amphiphilic nature of the product.Add a small amount of MeOH to the organic layer or filter the emulsion through Celite.
Product stuck in DMF Product is too polar for EtOAc extraction.Use Method B (Precipitation) or lyophilize the DMF directly (if possible) and purify via Reverse Phase HPLC.
Solubility Map

Understanding the solubility of the core scaffold is critical for solvent selection.

  • High Solubility: DMF, DMSO, DMAc.

  • Moderate Solubility: DCM, Chloroform, MeOH (warm).

  • Insoluble: Hexanes, Diethyl Ether, Water (neutral pH).

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.[6]

    • Source: BenchChem Application Guides.[3]

  • Amide Coupling Protocols (HATU)

    • Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[3]

    • Source: BenchChem Protocols.[6][3]

  • Pyridine-Piperazine Synthesis Context

    • Title: Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
    • Source:Frontiers in Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-(1-Piperazinyl)benzonitrile (Analogous Scaffold Data).[7]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

hydrolysis of nitrile group in 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the hydrolysis of the nitrile group in 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1) to its corresponding carboxylic acid, 4-(Piperazin-1-yl)picolinic acid (3) .

While nitrile hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the electronic push-pull system of the 4-amino-substituted pyridine ring and the zwitterionic nature of the product. The 4-piperazinyl group acts as a strong electron donor, stabilizing the pyridine ring but potentially retarding nucleophilic attack at the 2-cyano position compared to unsubstituted cyanopyridines. Furthermore, the product contains a basic secondary amine (piperazine), a basic pyridine nitrogen, and an acidic carboxyl group, necessitating a tailored isolation strategy to manage high water solubility and zwitterion formation.

Chemical Context & Mechanistic Insight

Electronic Deactivation & Reactivity

The 2-cyano group on a pyridine ring is generally activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. However, the piperazine at the 4-position donates electron density into the ring via resonance.

  • Effect: This donation increases the electron density at the 2-position carbon, slightly deactivating the nitrile towards nucleophilic attack by hydroxide ions compared to 2-cyanopyridine.

  • Implication: Standard mild hydrolysis (e.g.,

    
    /MeOH) may stall at the amide. Forcing conditions (NaOH/Reflux) are required for complete conversion to the acid.
    
Thermal Decarboxylation Risk

Picolinic acid derivatives (2-position carboxylic acids) are thermodynamically unstable relative to their decarboxylated pyridines, especially at elevated temperatures (


).
  • Risk: Prolonged heating of the free acid can lead to the loss of

    
    , yielding 4-(piperazin-1-yl)pyridine.
    
  • Control: The reaction is run in basic media where the product exists as the stable carboxylate salt. Acidification is performed only during the final workup at controlled temperatures.

Reaction Mechanism & Pathway

The hydrolysis proceeds through a stepwise base-catalyzed addition of water. The intermediate amide (2) is often isolable if the reaction is quenched early.

HydrolysisPath Nitrile Start: Nitrile (1) (4-Piperazinyl-Py-CN) Imidate Intermediate: Imidate Species Nitrile->Imidate OH- / H2O Nucleophilic Attack Amide Intermediate (2): Primary Amide Imidate->Amide Tautomerization Salt Stable Salt: Carboxylate (Na+) Amide->Salt OH- / Heat - NH3 (gas) Acid Final Product (3): Zwitterionic Acid Salt->Acid H+ / Neutralization (Isoelectric Precip.) Side Side Product: Decarboxylated Pyridine Acid->Side Heat (>150°C) - CO2

Figure 1: Stepwise hydrolysis pathway from nitrile to zwitterionic acid, highlighting the critical decarboxylation risk.

Detailed Experimental Protocols

Method A: Basic Hydrolysis (Preferred for Scale-Up)

Target: Complete conversion to Carboxylic Acid.

Reagents:

  • Substrate: 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (5.0 eq). Note: Excess base ensures rapid kinetics and keeps the piperazine deprotonated.

  • Solvent: Ethanol (optional co-solvent to improve initial solubility).

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber (dilute HCl) to trap evolved ammonia gas.

  • Dissolution: Suspend the nitrile (10 g, ~53 mmol) in 2.5 M NaOH (106 mL). If the substrate is not wetting well, add Ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) .

    • Observation: The solid will dissolve as hydrolysis proceeds. Ammonia evolution will be detectable (pH paper at vent).

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1%

    
    ).
    
    • Checkpoint: The intermediate Amide (

      
      ) appears first, then disappears to form the polar Acid (near baseline).
      
    • Time: Typically 4–6 hours.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentration: Remove Ethanol (if used) under reduced pressure.

    • Neutralization: Place the flask in an ice bath. Slowly add 6 M HCl to adjust the pH.

    • Isoelectric Focusing: The target product is a zwitterion.

      • Adjust pH to ~6.5 – 7.0 .

      • Observation: If the concentration is high, the product may precipitate as a white/off-white solid.

  • Isolation:

    • If Precipitate Forms: Filter, wash with minimal cold water, and dry.

    • If Soluble (Likely due to piperazine): Evaporate the aqueous solution to dryness. The residue contains Product + NaCl.

    • Desalting: Extract the solid residue with hot absolute Ethanol (3x). The product dissolves; NaCl remains insoluble. Filter hot.

    • Concentrate the ethanolic filtrate to yield the pure zwitterionic acid.

Method B: Mild Oxidative Hydrolysis (Targeting the Amide)

Target: 4-(Piperazin-1-yl)picolinamide. If the carboxylic acid is not the desired end-point, use the Katritzky modification.

Protocol:

  • Dissolve nitrile (1.0 eq) in DMSO.

  • Add

    
     (0.5 eq) and 30% 
    
    
    
    (4.0 eq).
  • Stir at 25°C for 2 hours.

  • Pour into water. The amide usually precipitates.

Data Analysis & Validation

Table 1: Analytical Specifications for 4-(Piperazin-1-yl)picolinic acid

TestExpected ResultNotes
HPLC Purity > 98.0% (a/a)Monitor at 254 nm (Pyridine UV).
1H NMR (D2O)

8.2 (d, 1H), 7.1 (s, 1H), 6.9 (d, 1H)
Piperazine protons appear as multiplets at 3.0-3.8 ppm.
Mass Spec (ESI)

Positive mode.
Appearance White to pale yellow powderHygroscopic if isolated as HCl salt.
Solubility High in Water, MeOH; Low in DCMZwitterionic character dominates.

Isolation Strategy Workflow (Graphviz)

The isolation of zwitterionic heterocycles is the most failure-prone step. Follow this decision tree to maximize yield.

IsolationFlow Start Crude Reaction Mixture (Strongly Basic, pH > 12) Neut Neutralize with 6M HCl to pH 7.0 (Isoelectric Point) Start->Neut Check Check for Precipitation Neut->Check PrecipYes Solid Forms Check->PrecipYes High Conc. PrecipNo No Solid (Solution Clear) Check->PrecipNo High Solubility Filter Filter & Wash (Cold Water) PrecipYes->Filter Evap Evaporate to Dryness (Residue: Product + NaCl) PrecipNo->Evap Extract Extract Residue with Hot Ethanol Evap->Extract SaltSep Filter off NaCl (Insoluble) Extract->SaltSep Cryst Crystallize from EtOH/Et2O SaltSep->Cryst

Figure 2: Isolation decision matrix for handling the water-soluble zwitterionic product.

References

  • Kinetics of Cyanopyridine Hydrolysis

    • Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[1]

    • Relevance: Establishes the Arrhenius behavior and decarboxylation risks of picolinic acid derivatives at high temper
    • Source:

  • Zwitterionic Nature of Picolinic Acids

    • Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
    • Relevance: Confirms the zwitterionic solid-state structure of picolinic acid derivatives, validating the isoelectric isolation str
    • Source:[2]

  • General Nitrile Hydrolysis Protocols

    • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles.[3][4][5]

    • Relevance: Provides foundational stoichiometry for base-c
    • Source:

  • Synthesis of Piperazine Derivatives

    • Title: Synthesis of piperazines (Organic Chemistry Portal).
    • Relevance: Contextualizes the stability of the piperazine ring under synthetic conditions.
    • Source:

Sources

Application Note: Strategic Functionalization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2]

The scaffold 4-(Piperazin-1-yl)pyridine-2-carbonitrile represents a "dual-warhead" intermediate in medicinal chemistry.[1][2] It combines a nucleophilic secondary amine (the distal piperazine nitrogen) with an electrophilic, modifiable nitrile group attached to an electron-deficient pyridine ring.[1]

This guide provides a validated roadmap for functionalizing this molecule. Unlike generic protocols, this document addresses the specific electronic push-pull nature of the scaffold: the C4-piperazine acts as a resonance donor, while the C2-nitrile and pyridine nitrogen act as electron-withdrawing elements.[1] This electronic bias dictates reagent choice and reaction order.[2]

Chemical Profile[2][3][4][5][6][7][8][9][10]
  • Core Scaffold: 4-(Piperazin-1-yl)pyridine-2-carbonitrile[1][2]

  • Primary Reactivity (Vector A): Distal Piperazine

    
     (Nucleophilic attack on electrophiles).[2]
    
  • Secondary Reactivity (Vector B): C2-Carbonitrile (Hydrolysis, Reduction, Cyclization).[1]

  • Solubility Characteristics: Moderately soluble in DCM/MeOH; low solubility in non-polar ethers.[2]

  • pKa Considerations: The distal piperazine nitrogen (

    
    ) is significantly more basic than the pyridine nitrogen (
    
    
    
    due to the ortho-cyano group).

Module A: The Distal Nitrogen (Vector A)

Objective: Introduction of diversity elements via the secondary amine.

The distal nitrogen is the primary handle for SAR (Structure-Activity Relationship) exploration. Due to the high basicity of this amine compared to the pyridine ring, selective functionalization is straightforward without protecting group manipulation.

Reagent Selection Guide
Transformation ClassPreferred ReagentsSolvent SystemMechanistic Insight
Reductive Amination Sodium Triacetoxyborohydride (STAB), Aldehydes/KetonesDCE or DCMSTAB is milder than

and prevents reduction of the C2-nitrile.[1]
Amide Coupling HATU, DIPEA, Carboxylic AcidsDMF or DMAHATU ensures rapid coupling to overcome steric bulk; avoids acid chloride hydrolysis.[1]
Sulfonylation Sulfonyl Chlorides, TEADCM (

)
High yield; requires slow addition to prevent bis-sulfonylation (rare but possible).[1]
Urea Formation Triphosgene (solid) or IsocyanatesTHF or DCMTriphosgene is safer/easier to weigh than phosgene gas for generating carbamoyl chlorides in situ.[2]
Protocol: Reductive Amination (The "STAB" Method)

Standardized for library generation.

Materials:

  • Scaffold: 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 equiv)[1][2]

  • Reagent: Aldehyde (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry vial, dissolve the scaffold (100 mg, 0.53 mmol) and the aldehyde (0.58 mmol) in anhydrous DCE (3 mL).

    • Expert Note: If the aldehyde is aromatic and electron-poor, add activated 4Å molecular sieves to drive imine formation.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (168 mg, 0.80 mmol) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.[2]
      
  • Monitoring: Stir at RT for 4–16 hours. Monitor via LC-MS (

    
     of product) and TLC (Ninhydrin stain will show loss of the free amine starting material).
    
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with DCM (

      
      ).[2]
      
    • Dry organics over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (DCM:MeOH gradient 100:0 to 90:10).

Protocol: Amide Coupling (HATU)

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[2] Stir for 5 mins to form the activated ester.

    • Visual Check: Solution often turns slightly yellow.[2]

  • Coupling: Add 4-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Self-Validating Check: Aliquot 5

    
    L into MeOH for LC-MS. Conversion should be >95%.
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then saturated

    
    .
    

Module B: The Nitrile Handle (Vector B)

Objective: Modulation of the "Warhead" or electronic properties.

The C2-nitrile is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. However, harsh acidic hydrolysis can degrade the piperazine linkage.

Reagent Selection Guide
TransformationReagentsConditionsOutcome
Partial Hydrolysis

(30%),

, DMSO

Primary Amide. The "Radziszewski" reaction.[1] Very mild; stops at amide.[2]
Reduction Raney Nickel,

(balloon)
MeOH/

Aminomethyl. Converts

to

.[1][2]
Cyclization

,

DMF,

Tetrazole. Bioisostere of carboxylic acid.[1]
Protocol: Radziszewski Hydrolysis (Nitrile Primary Amide)

This method is superior to acid/base hydrolysis for this scaffold as it avoids cleaving the piperazine-pyridine bond.[1]

Materials:

  • Substrate: Functionalized or bare 4-(Piperazin-1-yl)pyridine-2-carbonitrile.[1][2]

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Potassium Carbonate (
    
    
    
    ).[1]
  • Solvent: DMSO (Dimethyl sulfoxide).[2]

Workflow:

  • Dissolution: Dissolve substrate (0.5 mmol) in DMSO (2 mL).

  • Base Addition: Add

    
     (0.1 equiv, catalytic amount is sufficient, but 1.0 equiv speeds it up).[1]
    
  • Oxidant Addition: Cool to

    
     (ice bath). Dropwise add 30% 
    
    
    
    (1.5 mL, excess).[1]
    • Exotherm Warning: The reaction is exothermic.[2] Do not let temperature spike.

  • Reaction: Allow to warm to RT. Stir 30–60 minutes.

  • Validation: LC-MS will show a mass shift of +18 Da (Hydration).

  • Workup: Pour into ice water (20 mL). The product usually precipitates as a white solid. Filter and wash with water.[2] If no precipitate, extract with EtOAc/n-Butanol (9:1).[2]

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionLandscape cluster_NH Vector A: Distal NH Functionalization cluster_CN Vector B: Nitrile Transformation Core 4-(Piperazin-1-yl) pyridine-2-carbonitrile RedAm Reductive Amination (Aldehyde + STAB) Core->RedAm Acylation Acylation (R-COOH + HATU) Core->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Core->Sulfonylation Hydrolysis Radziszewski Hydrolysis (H2O2 / K2CO3) Core->Hydrolysis Reduction Hydrogenation (Raney Ni / H2) Core->Reduction Prod_Alkyl N-Alkyl Derivative RedAm->Prod_Alkyl DCE, RT Prod_Amide N-Acyl Derivative Acylation->Prod_Amide DMF, DIPEA Prod_Sulf N-Sulfonyl Derivative Sulfonylation->Prod_Sulf DCM, TEA Prod_AmidePri Primary Amide (-CONH2) Hydrolysis->Prod_AmidePri +18 Da (H2O) Prod_AminePri Aminomethyl (-CH2NH2) Reduction->Prod_AminePri +4 H

Figure 1: Divergent synthetic pathways for the functionalization of 4-(piperazin-1-yl)pyridine-2-carbonitrile.[1][2] Vector A targets the piperazine nitrogen; Vector B targets the nitrile group.

Purification & Troubleshooting Strategy

SCX Capture (Solid Phase Extraction)

Because the product retains a basic nitrogen (unless acylated/sulfonylated) or the pyridine ring itself (weakly basic), SCX (Strong Cation Exchange) cartridges are the most efficient purification method for library scale.

  • Logic: The sulfonic acid resin captures the basic amine. Neutral impurities (excess aldehyde, non-basic byproducts) wash through.[1]

  • Protocol:

    • Load reaction mixture (dissolved in MeOH/DCM) onto pre-conditioned SCX cartridge.

    • Wash with MeOH (3 column volumes)

      
       Elutes impurities.[2]
      
    • Elute with

      
       in MeOH 
      
      
      
      Releases the product.[2]
Solubility Issues

The planarity of the pyridine-nitrile system can cause precipitation.

  • Solution: If the scaffold is insoluble in pure DCM during reductive amination, use a 1:1 mixture of DCM:TFE (2,2,2-Trifluoroethanol) .[1] TFE disrupts aggregation and stabilizes iminium ions, often accelerating the reaction.

References

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Technical Library. Accessed October 2023.[2] (Context: General piperazine reductive amination conditions).

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride (STAB)." Organic Chemistry Portal. (Context: Mechanistic advantages of STAB over Cyanoborohydride).

  • Sashida, H., et al. "Palladium-catalyzed intramolecular C–H arylation of pyridine derivatives."[1][2][3] Beilstein Journal of Organic Chemistry, 2024. (Context: Reactivity of pyridine-amide/nitrile scaffolds).[1][2]

  • MDPI. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 2021.[1][2][4] (Context: Late-stage functionalization strategies).[1][2]

  • Katritzky, A. R., et al. "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations. (Context: Radziszewski reaction specificity for nitriles in heterocycles).

Sources

Application Note: Optimal Solvent Systems for 4-(Piperazin-1-yl)pyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and derivatization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands.

Executive Summary

The 4-(piperazin-1-yl)pyridine-2-carbonitrile scaffold presents a unique solubility and reactivity profile due to its amphiphilic nature (lipophilic pyridine core vs. hydrophilic/basic piperazine tail) and the electron-withdrawing nitrile group.[1]

This guide provides validated solvent systems for:

  • Synthesis of the Core: Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • Derivatization: N-alkylation, Acylation, and Urea formation.

  • Purification: Workup strategies to manage the basicity and polarity of the product.

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step to optimization.[1] The molecule contains a basic secondary amine (


) and a weak base pyridine nitrogen (

due to the electron-withdrawing nitrile).[1]
Table 1: Solubility & Application Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM)High Amide Couplings, WorkupExcellent for solubilizing the free base; poor for HCl salts.[1][4][5]
Polar Aprotic DMF / DMSOVery High SNAr Synthesis, Library Gen.Hard to remove; use only when reactants are insoluble elsewhere.
Polar Aprotic Acetonitrile (MeCN)Moderate SNAr, CrystallizationRecommended for synthesis; product often precipitates upon cooling.
Protic Isopropanol (IPA)Moderate Green Synthesis, Salt FormationHigh temperature required for dissolution; excellent for crystallizing salts.
Ethers THF / 2-MeTHFModerate Reductive AminationGood compromise for solubility and volatility; 2-MeTHF is the greener alternative.[1]
Hydrocarbon Hexanes / HeptaneInsoluble Anti-solventUsed to crash out the product during purification.

Protocol 1: Synthesis of the Core Scaffold (SNAr)

Reaction: 4-Chloropyridine-2-carbonitrile + Piperazine


 Product[1]

The electron-withdrawing nitrile group at C2 activates the C4-chloride for displacement.[1] The choice of solvent dictates the reaction rate and impurity profile (specifically bis-substitution).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1] Polar aprotic solvents stabilize the transition state, accelerating the reaction. However, Acetonitrile (MeCN) is preferred over DMF/DMSO because it allows for easier workup and often permits the product to crystallize directly from the reaction mixture as the hydrochloride salt (if acid is generated/added) or free base upon cooling.

Optimized Protocol (MeCN System)
  • Stoichiometry: Charge 4-chloropyridine-2-carbonitrile (1.0 eq) and Piperazine (3.0 eq) into the reactor.

    • Note: Excess piperazine acts as both nucleophile and base (acid scavenger).

  • Solvent: Add Acetonitrile (10 V) .

  • Reaction: Heat to Reflux (80-82°C) for 4–6 hours.

    • Monitor: HPLC should show >98% conversion.

  • Workup (Precipitation Method):

    • Cool mixture to 0–5°C.

    • Filter the precipitated piperazine hydrochloride salts.

    • Concentrate the filtrate.[6]

    • Purification: Recrystallize from IPA/Heptane or triturate with Et₂O .[1]

Diagram 1: SNAr Solvent Decision Tree[1]

SNAr_Optimization Start Start: 4-Cl-pyridine-2-CN + Piperazine Temp Required Temperature? Start->Temp HighTemp >100°C (Unreactive Substrate) Temp->HighTemp Low Reactivity ModTemp <85°C (Standard) Temp->ModTemp Standard SolvDMF Solvent: DMF or DMSO (Fast rate, hard workup) HighTemp->SolvDMF SolvACN Solvent: Acetonitrile (Optimal balance) ModTemp->SolvACN Preferred SolvIPA Solvent: Isopropanol (Green, slower rate) ModTemp->SolvIPA Green Chem WorkupDMF Workup: Aqueous Extraction (Risk of emulsion) SolvDMF->WorkupDMF WorkupACN Workup: Filtration/Crystallization (High Purity) SolvACN->WorkupACN SolvIPA->WorkupACN

Caption: Solvent selection logic for the SNAr synthesis of the piperazine-pyridine core.

Protocol 2: Derivatization (Amide Coupling & Urea Formation)

Target: Functionalization of the secondary piperazine amine (


).
The "DCM vs. DMF" Dilemma

While DCM is the standard for amide couplings, the free base of the scaffold can sometimes exhibit poor solubility in DCM if the piperazine ring is protonated or aggregated.

  • Recommendation: Use DCM with a co-solvent of DMF (5-10%) only if turbidity is observed.[1]

  • Base Selection: DIPEA (Hünig's base) is superior to TEA in DCM because it disrupts hydrogen bond aggregates more effectively.

Optimized Protocol (Amide Coupling)
  • Dissolution: Dissolve 4-(piperazin-1-yl)pyridine-2-carbonitrile (1.0 eq) in DCM (10 V) .

  • Activation: Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Critical Step: If the solution is not clear after adding DIPEA, add DMF dropwise until homogeneous.

  • Reaction: Stir at 20–25°C for 2 hours.

  • Quench: Wash with sat. NaHCO₃ followed by Brine.

    • Phase Separation: The product is often in the DCM layer. If the product is very polar, add 5% MeOH to the DCM layer to prevent it from crashing out or partitioning into the aqueous phase.

Protocol 3: Reductive Amination

Target: N-Alkylation with aldehydes.[1]

Optimal System: 1,2-Dichloroethane (DCE) or THF .[1]

  • Why DCE? It effectively solubilizes the imine intermediate.

  • Why THF? Better for large-scale/green chemistry, though imine formation may be slower.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

Procedure:

  • Combine scaffold and aldehyde in DCE .

  • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 mins.

  • Add STAB (1.5 eq).

  • Workup: Quench with aqueous NaOH (1M). Extract with DCM.

Workup & Purification Workflow

The basicity of the piperazine ring complicates extraction. If the pH is too low (<9), the molecule remains protonated in the aqueous phase.

Diagram 2: Extraction & Purification Logic

Workup_Logic RxnMix Reaction Mixture CheckpH Check pH RxnMix->CheckpH AdjustBase Adjust to pH > 10 (Use 1M NaOH or K2CO3) CheckpH->AdjustBase If pH < 9 Extract Extract with Solvent CheckpH->Extract If pH > 10 AdjustBase->Extract SolventChoice Solvent Choice? Extract->SolventChoice DCM DCM (Standard) SolventChoice->DCM LogP > 1 DCM_MeOH DCM : MeOH (9:1) (For Polar Products) SolventChoice->DCM_MeOH LogP < 1 EtOAc EtOAc (Avoid if product very polar) SolventChoice->EtOAc Lipophilic Derivs Dry Dry (Na2SO4) & Concentrate DCM->Dry DCM_MeOH->Dry EtOAc->Dry

Caption: Extraction strategy ensuring recovery of the basic piperazine scaffold.

References

  • PubChem. Pyridine-2-carbonitrile, 4-(1-piperazinyl)-.[1] National Library of Medicine. Available at: [Link][1]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules 2021. Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism. Available at: [Link]

  • ResearchGate. A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research. Available at: [Link]

Sources

Application Note: Accelerated Synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile Analogs via Microwave-Assisted S_NAr

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The 4-(piperazin-1-yl)pyridine-2-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors (e.g., CHK1, PARP inhibitors) and GPCR ligands. Traditional thermal synthesis of these analogs via Nucleophilic Aromatic Substitution (


) often requires prolonged reflux times (12–24 hours) in high-boiling solvents, leading to thermal degradation and tedious workups.

This application note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the specific "microwave effect"—rapid dielectric heating and superheating of solvents—we achieve reaction completion in under 20 minutes with superior purity profiles. This guide is designed for medicinal chemists seeking to accelerate Structure-Activity Relationship (SAR) cycles.

Mechanistic Rationale: The "Electronic Trap"

To optimize this reaction, one must understand the electronic environment of the substrate. The reaction proceeds via an


 mechanism.[1] The 4-chloropyridine-2-carbonitrile substrate is uniquely activated for nucleophilic attack due to the cooperative electron-withdrawing effects of:
  • The Pyridine Nitrogen: Inductive (-I) and mesomeric (-M) effects make the C4 position electrophilic.

  • The Nitrile Group (C2): Further depletes electron density from the ring, significantly lowering the energy barrier for the formation of the Meisenheimer intermediate.

Visualization: Reaction Mechanism & Transition State

SNAr_Mechanism Figure 1: Mechanistic pathway of the SNAr reaction activated by electron-withdrawing groups. Substrate 4-Chloro-2-cyanopyridine (Electrophile) Complex Meisenheimer Complex (Stabilized Intermediate) Substrate->Complex Nucleophilic Attack (C4) Nucleophile Piperazine Analog (Nucleophile) Nucleophile->Complex Product 4-(Piperazin-1-yl) pyridine-2-carbonitrile Complex->Product Re-aromatization (-Cl) HCl HCl (Scavenged by Base) Complex->HCl

Figure 1: Mechanistic pathway of the SNAr reaction activated by electron-withdrawing groups.

Experimental Design & Optimization

Solvent & Base Screening

While ethanol is a "green" choice, solubility issues with substituted piperazines often necessitate polar aprotic solvents. For high-throughput library synthesis, DMSO or NMP are preferred due to their high loss tangents (


), which ensure efficient microwave energy absorption.

Table 1: Reaction Condition Optimization (Substrate: 4-chloro-2-cyanopyridine)

ParameterMethod A (Traditional)Method B (Microwave - Green)Method C (Microwave - Robust)
Solvent Acetonitrile (Reflux)Ethanol / IsopropanolDMSO
Base

(2.5 eq)
DIPEA (2.0 eq)DIPEA (2.0 eq)
Temperature 85°C120°C150°C
Time 16 Hours25 Minutes10-15 Minutes
Yield 65-75%78-85%92-96%
Purification Column ChromatographyRecrystallization/WashAqueous Workup/Precipitation
Stoichiometry Considerations
  • Mono-substituted Piperazines: Use 1.2 eq of amine.

  • Unsubstituted Piperazine: Must use excess (3–4 eq) or 1-Boc-piperazine to prevent formation of the bis-coupled byproduct (where one piperazine bridges two pyridine rings).

Detailed Protocol (Method C: High-Throughput)

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).

Materials
  • Substrate: 4-chloro-2-pyridinecarbonitrile (1.0 mmol, 138.5 mg)

  • Nucleophile: 1-Boc-piperazine (1.1 mmol, 205 mg) [Note: Use Boc-protected to ensure single product]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 350 µL)

  • Solvent: Anhydrous DMSO (2.0 mL)

Step-by-Step Procedure
  • Vessel Preparation:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the 4-chloro-2-pyridinecarbonitrile in DMSO.

    • Add DIPEA followed by 1-Boc-piperazine.

    • Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard)

    • Temperature: 150°C

    • Hold Time: 10:00 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Power: High absorption (Max 200W)

    • Note: Pre-stirring for 30 seconds is recommended.

  • Workup (Precipitation Method):

    • Allow the vial to cool to <50°C (often automated by the reactor).

    • Pour the reaction mixture slowly into 20 mL of ice-cold water under vigorous stirring.

    • The product should precipitate as a white/off-white solid within 5–10 minutes.

    • If oiling occurs: Add brine and extract with Ethyl Acetate (

      
       mL).
      
  • Deprotection (Optional - if free amine is required):

    • Treat the Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 1 hour.

Validation & Analysis[2][3]
  • TLC: 50% EtOAc in Hexanes. Product

    
     is typically lower than the starting chloride.
    
  • LC-MS: Look for

    
     peak (Calculated MW for Boc-product: ~288.35 Da).
    
  • NMR: Disappearance of the aromatic doublet at the C4 position of the pyridine ring.

Workflow Visualization

Workflow Figure 2: Operational workflow for microwave-assisted synthesis and purification. Start Reagent Prep (DMSO, DIPEA, Substrates) MW Microwave Irradiation (150°C, 10 min) Start->MW Cool Cooling (<50°C) MW->Cool Quench Aqueous Quench (Ice Water) Cool->Quench Precip Precipitation? Quench->Precip Filter Filtration & Wash (Pure Solid) Precip->Filter Yes (Solid) Extract Extraction (EtOAc) & Evaporation Precip->Extract No (Oiling) Analyze QC Analysis (LCMS / NMR) Filter->Analyze Extract->Analyze

Figure 2: Operational workflow for microwave-assisted synthesis and purification.

Troubleshooting & Safety

  • Pressure Buildup: DMSO has a high boiling point, so pressure is usually low. However, if using Ethanol or volatile amines, ensure the vessel is rated for 300 psi.

  • Bis-Addition: If observing a dimer mass (MW ~ Substrate x 2), you are likely using unsubstituted piperazine with insufficient stoichiometry. Switch to 1-Boc-piperazine or increase the amine ratio to >4 equivalents.

  • Thermal Runaway: Microwave heating of ionic liquids or highly polar mixtures can be rapid. Ensure the temperature probe (IR or fiber optic) is clean and calibrated.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]

  • Bagley, M. C., et al. (2002).[2][3] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][3][4] Tetrahedron Letters. [Link][2]

  • Patel, R. V., et al. (2012). "Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines." Acta Poloniae Pharmaceutica. [Link]

  • General Overview of SNAr on Pyridines: "Nucleophilic Aromatic Substitution on Pyridines." Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses the synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr). While the reaction between 4-chloro-2-cyanopyridine and piperazine appears straightforward, researchers often encounter three critical failure points:

  • Dimerization (Bis-alkylation): Formation of the N,N'-bis(2-cyanopyridin-4-yl)piperazine impurity.

  • Nitrile Hydrolysis: Conversion of the nitrile to an amide or carboxylic acid under uncontrolled pH/thermal conditions.

  • Purification Loss: Difficulty separating the highly polar product from excess piperazine.

This guide provides an optimized protocol and a troubleshooting matrix to maximize isolated yield (>85%) and purity.

Module 1: Reaction Mechanics & Stoichiometry

The Core Problem: Competitive Reactivity

The reaction relies on the electron-deficient nature of the pyridine ring, activated by both the ring nitrogen and the electron-withdrawing nitrile group at C2. This makes the C4 position highly susceptible to nucleophilic attack by piperazine.

Critical Insight: Piperazine is a diamine. Once the first nitrogen reacts with the pyridine, the second nitrogen remains nucleophilic. If the concentration of the starting electrophile (chloropyridine) is high relative to the free piperazine, the product will attack a second molecule of chloropyridine, forming the "Bis-Impurity" (Dimer).

Visualizing the Pathway

ReactionPathway cluster_control Yield Control Point SM 4-Chloro-2- cyanopyridine Complex Meisenheimer Complex SM->Complex + Piperazine Pip Piperazine (Nucleophile) Pip->Complex Excess (5 eq) Product Target Product (Mono-substituted) Complex->Product - HCl Impurity Bis-Impurity (Dimer) Product->Impurity + SM (If Pip is low)

Figure 1: Reaction pathway showing the critical role of excess piperazine in blocking impurity formation.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile on a 10g scale. Target Yield: >85% Purity: >98% (HPLC)

Reagents
ReagentMW ( g/mol )EquivalentsRole
4-Chloro-2-cyanopyridine 138.551.0Electrophile
Piperazine (Anhydrous) 86.145.0 Nucleophile & Base
Acetonitrile (MeCN) -10 VolSolvent
DCM / Water --Workup
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (5.0 eq) in Acetonitrile (8 volumes).

    • Technical Note: Do not use Piperazine hexahydrate if possible; water promotes nitrile hydrolysis. If you must use it, keep temperatures below 60°C.

  • Addition: Heat the piperazine solution to 60°C to ensure full dissolution. Slowly add a solution of 4-Chloro-2-cyanopyridine (1.0 eq) in Acetonitrile (2 volumes) dropwise over 30 minutes.

    • Why? Slow addition ensures the electrophile always encounters a massive excess of nucleophile, statistically eliminating dimer formation [1].

  • Reaction: Stir at reflux (80-82°C) for 2–4 hours.

    • Monitoring: TLC (10% MeOH in DCM). The starting material (non-polar) should disappear. The product will be a polar spot (Rf ~0.2-0.3).

  • Workup (The "Reverse Extraction"):

    • Cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

    • Resuspend the residue in Dichloromethane (DCM) and Water .

    • Critical Step: The excess piperazine is highly water-soluble. The product (mono-substituted) is moderately organic soluble.

    • Wash the organic layer 3x with water.[1] This aggressively removes the 4 equivalents of unreacted piperazine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. The product usually solidifies as a pale yellow/off-white solid.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a large non-polar spot on TLC. What happened?

Diagnosis: You likely formed the Bis-Impurity (Dimer) . Cause: Insufficient equivalents of piperazine or "dumping" the reagents together all at once. Solution:

  • Increase piperazine to 5–6 equivalents.

  • Use the Inverse Addition technique: Add the Chloropyridine into the Piperazine solution, not the other way around. This ensures the electrophile is the limiting reagent at every micro-second of the reaction.

Q2: The product contains a "gum" that won't solidify. How do I purify it?

Diagnosis: Residual piperazine or solvent entrapment. Solution:

  • Trituration: Add diethyl ether or hexanes to the gum and sonicate. The piperazine product should crystallize while impurities remain in the mother liquor.

  • Azeotrope: If DMF was used, it is hard to remove. Dissolve in EtOAc and wash 5x with water/brine to pull out the DMF.

Q3: My nitrile peak (2230 cm⁻¹) disappeared in IR, and I see a Carbonyl peak. Why?

Diagnosis: Nitrile Hydrolysis . You have converted the nitrile to a primary amide (CONH₂). Cause:

  • Reaction temperature too high (>100°C).

  • Presence of strong acid or base with water.

  • Using wet solvents (DMSO/DMF are hygroscopic). Solution:

  • Switch to Acetonitrile (MeCN) (lower boiling point, 82°C).

  • Ensure glassware is oven-dried.

  • Avoid strong inorganic bases (NaOH/KOH). The excess piperazine acts as a sufficient base to scavenge the HCl byproduct without catalyzing hydrolysis [2].

Q4: Can I use K₂CO₃ instead of excess piperazine?

Answer: Yes, but with caution. Using 1.1 eq Piperazine + 2.0 eq K₂CO₃ is cheaper, but it increases the local concentration of "mono-product" relative to "free piperazine," increasing the risk of dimerization. If you use this method, you must use high dilution (20-30 volumes of solvent) to spatially separate the molecules and prevent the second attack.

Module 4: Workup Logic Visualization

The following diagram illustrates the solubility-based purification strategy to separate the product from the massive excess of piperazine without column chromatography.

WorkupLogic cluster_phases Phase Separation Mixture Crude Reaction Mixture (Product + Excess Piperazine) Partition Partition: DCM + Water Mixture->Partition Aqueous Aqueous Layer (Contains Excess Piperazine) Partition->Aqueous High Water Solubility Organic Organic Layer (DCM) (Contains Product) Partition->Organic Lipophilic Character Discard / Recycle Discard / Recycle Aqueous->Discard / Recycle Final Evaporation -> Pure Solid Organic->Final

Figure 2: Solubility-driven purification workflow eliminating the need for chromatography.

References

  • Vertex Pharmaceuticals. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).[2] Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect / Synthesis. Retrieved from [Link]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

purification of 4-(Piperazin-1-yl)pyridine-2-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Ticket ID: #PUR-8829-PIP Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Sticky Amine" Challenge

You are likely encountering a common phenomenon known as "silanol dragging."[1] 4-(Piperazin-1-yl)pyridine-2-carbonitrile contains a secondary amine on the piperazine ring with a


 of approximately 9.8.[1]

Standard silica gel is slightly acidic (


 ~5.[1]0) due to surface silanol groups (

).[1] When your basic amine interacts with these acidic sites, it forms a reversible ionic bond, resulting in:
  • Tailing/Streaking: The spot on TLC looks like a comet.[1]

  • Broad Peaks: Poor resolution in flash chromatography.[1]

  • Irreversible Adsorption: Loss of yield as compound remains stuck on the silica.[1]

The following guide details the specific modifications required to neutralize this interaction and achieve a clean separation.

Part 1: Troubleshooting & FAQs

Q1: My compound streaks badly on TLC and elutes as a broad band on the column. How do I fix this?

A: You must suppress the ionization of the secondary amine.[1]

  • The Fix: Add a basic modifier to your mobile phase.

  • Protocol: Add 1% Triethylamine (TEA) or 1-2% concentrated Ammonium Hydroxide (

    
    )  to your solvent system.[1]
    
  • Mechanism: The modifier competes for the acidic silanol sites, effectively "capping" them so your target molecule can pass through without sticking.[1]

Q2: Which solvent system is best for this specific nitrile?

A: Due to the polarity of the pyridine-nitrile motif, Hexane/Ethyl Acetate is often too non-polar.[1]

  • Recommended: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

  • Starting Gradient: 0% to 10% MeOH in DCM (with 1% TEA or

    
    ).
    
  • Alternative (Green Chemistry): If you wish to avoid DCM, use Ethyl Acetate / Ethanol (3:1 ratio) as the polar modifier in Heptane.[1]

Q3: I used TEA, but now my NMR shows triethylammonium salts. How do I remove them?

A: TEA has a high boiling point and can form salts.[1]

  • Removal Step: After collecting fractions, wash the combined organic layer with saturated aqueous

    
      or brine.[1] Alternatively, repeated co-evaporation with toluene or chloroform can help remove residual TEA.[1]
    
  • Better Option: Use 7N Ammonia in Methanol as your modifier.[1] Ammonia is volatile and will be removed completely during rotary evaporation.[1]

Q4: Can I use Amine-Functionalized Silica (KP-NH) instead?

A: Yes, this is the superior method.

  • Why: Amine-functionalized silica has a basic surface.[1] It requires no mobile phase modifiers.[1] You can run a simple Hexane/Ethyl Acetate or DCM/MeOH gradient without adding smelly amines.[1]

  • Cost/Benefit: It is more expensive but saves time on workup and solvent preparation.[1]

Part 2: Optimized Experimental Protocols

Method A: Standard Silica (The "Buffered" Approach)

Use this if you have standard silica cartridges.[1]

ParameterSpecification
Stationary Phase Standard Flash Silica (40-63 µm)
Solvent A Dichloromethane (DCM) + 1% Triethylamine (TEA)
Solvent B Methanol (MeOH) + 1% Triethylamine (TEA)
Loading Dry Load: Adsorb crude onto silica (1:3 ratio) and pack into a pre-column.[1] Liquid loading is discouraged due to solubility limits.[1]
Gradient Hold 0% B (2 CV), 0-5% B (5 CV), 5-10% B (10 CV).
Detection UV @ 254 nm (Strong absorption by pyridine nitrile).[1]

Critical Note: Pre-equilibrate the column with 3 Column Volumes (CV) of the starting solvent containing the modifier.[1] If you skip this, the first few inches of silica will strip the TEA/Ammonia from the solvent, leaving the rest of the column acidic.[1]

Method B: Reverse Phase (C18)

Use this if normal phase fails to separate impurities.

ParameterSpecification
Stationary Phase C18 (ODS)
Solvent A Water + 0.1%

(Basic pH is crucial to keep amine neutral)
Solvent B Acetonitrile + 0.1%

Gradient 5% to 95% B over 15 CV.

Part 3: Decision Logic Tree (Workflow)

The following diagram illustrates the decision-making process for purifying 4-(piperazin-1-yl)pyridine-2-carbonitrile.

PurificationLogic Start Start: Crude Mixture TLC_Check Run TLC (DCM/MeOH 9:1) Start->TLC_Check Streaking Is the spot streaking? TLC_Check->Streaking Add_Modifier Add 1% TEA or NH3 to Eluent Streaking->Add_Modifier Yes (Tailing) Solubility Is it soluble in DCM? Streaking->Solubility No (Clean Spot) Retest_TLC Retest TLC Add_Modifier->Retest_TLC Good_Sep Good Separation? Retest_TLC->Good_Sep Flash_NH Switch to Amine Silica (KP-NH) Good_Sep->Flash_NH No (Still Tailing) Good_Sep->Solubility Yes Flash_Std Run Flash: Silica (DCM/MeOH + Modifier) Dry_Load Dry Load on Silica Solubility->Dry_Load No Liquid_Load Liquid Load Solubility->Liquid_Load Yes Dry_Load->Flash_Std Liquid_Load->Flash_Std

Caption: Decision matrix for selecting the optimal loading and stationary phase based on TLC behavior and solubility.

References

  • Biotage. (2023).[1][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • European Patent Office. (1990).[1] Piperazine derivatives (EP 0398720 A2).[1][4] (Describes purification of piperazine derivatives using DCM:MeOH:NH3). Retrieved from

  • Khalili, F., et al. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][5] Journal of Chemical & Engineering Data.[1][5] (Establishes the basicity of the piperazine moiety). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Support Center resource. It is designed to troubleshoot and optimize the synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile , addressing the specific chemical challenges associated with this scaffold.

Ticket ID: CHEMSUP-2024-PYR-CN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions & Optimizing Yield in SNAr Couplings

Executive Summary & Reaction Mechanics

The synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) using 4-chloropyridine-2-carbonitrile (or the bromo-analog) and piperazine .

While the reaction appears straightforward, the dual nucleophilicity of piperazine and the hydrolytic sensitivity of the nitrile group at the C2 position create distinct failure modes. This guide prioritizes Chemo-selectivity (preventing dimerization) and Functional Group Integrity (preventing nitrile hydrolysis).

The Chemical Pathway

The reaction relies on the activation of the C4 position. The pyridine nitrogen (para to C4) and the electron-withdrawing nitrile group (meta to C4) lower the LUMO energy, facilitating nucleophilic attack by the piperazine amine to form a Meisenheimer complex, followed by re-aromatization and expulsion of the halide.

Critical Troubleshooting Guides

Issue #1: The "Dimer" Impurity (Bis-Alkylation)

Symptom: LC-MS shows a significant peak at roughly 2x molecular weight (M+ ~300-350 range), indicating two pyridine rings coupled to a single piperazine bridge. Root Cause: Piperazine is a diamine.[1] Once the mono-coupled product is formed, it still possesses a secondary amine which can compete with the starting piperazine for the electrophile.

Protocol A: The "Swarm" Strategy (Using Free Piperazine)

If you must use free piperazine (cost constraints), you must statistically overwhelm the electrophile.

  • Stoichiometry: Use 5.0 to 10.0 equivalents of piperazine relative to the chloropyridine.

  • Addition Order: Dissolve the piperazine (base) in the solvent first. Add the chloropyridine solution slowly (dropwise) to the piperazine swarm. This ensures the electrophile always encounters a high concentration of unreacted piperazine.

  • Workup: The challenge is removing 9 eq of excess piperazine.

    • Partition: Dilute with EtOAc. Wash 3x with water. Piperazine is highly water-soluble; the product is less so.

    • Brine: A final brine wash helps break emulsions.

Protocol B: The "Shield" Strategy (Using N-Boc-Piperazine)

Recommended for High Purity. This eliminates dimerization entirely.

  • Reagent: Use 1-Boc-piperazine (1.1 equiv).

  • Base: Add DIPEA (2.0 equiv) or K2CO3 (2.0 equiv).

  • Step 2 (Deprotection): Treat the isolated Boc-intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane at room temperature for 1 hour.

  • Advantage: Zero risk of dimer formation; easier purification.

Issue #2: Nitrile Hydrolysis (The M+18 Peak)

Symptom: LC-MS shows a peak at M+18 (Amide) or M+19 (Acid). The product has converted to the picolinamide or picolinic acid derivative.[2][3][4] Root Cause: The 2-cyano group is activated by the adjacent pyridine nitrogen. In the presence of water , heat , and base , it hydrolyzes rapidly.

Prevention Protocol:
  • Solvent Choice: Use Anhydrous solvents (DMSO, DMF, NMP, or MeCN). Avoid reagent-grade solvents containing trace water.

  • Base Selection:

    • Preferred: Non-nucleophilic organic bases (DIPEA, Et3N).

    • Acceptable: Dry K2CO3 (store in a desiccator).

    • Avoid: Hydroxide bases (NaOH, KOH) or aqueous base solutions.

  • Temperature: Do not exceed 80°C. The SNAr reaction is highly activated; it often proceeds at Room Temperature (RT) to 50°C. High heat accelerates hydrolysis exponentially.

Issue #3: Solvolysis (The "Methoxy" Impurity)

Symptom: If running in Methanol/Ethanol, you observe a product where the chlorine is replaced by -OMe or -OEt instead of piperazine.[5] Root Cause: Alcohols are nucleophiles. In the presence of base, alkoxides compete with piperazine for the electrophilic center.

Solution:
  • Switch Solvents: Move to aprotic polar solvents (Acetonitrile, DMF).

  • If Alcohol is Required: Use Isopropanol (IPA) or t-Amyl alcohol . The steric bulk of the secondary/tertiary alcohol drastically reduces its nucleophilicity compared to the amine.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways to avoid the identified side reactions.

ReactionLogic Start Start: 4-chloropyridine-2-carbonitrile Choice Select Nucleophile Strategy Start->Choice RouteA Route A: Free Piperazine (Low Cost, High Risk) Choice->RouteA RouteB Route B: 1-Boc-Piperazine (High Purity, Extra Step) Choice->RouteB DimerRisk RISK: Bis-Coupling (Dimer) RouteA->DimerRisk Step2 Step 2: Acid Deprotection (TFA or HCl) RouteB->Step2 MitigationA SOLVE: Use 5-10 eq. Piperazine Slow Addition DimerRisk->MitigationA Required Protocol CommonRisk RISK: Nitrile Hydrolysis (M+18 Amide) MitigationA->CommonRisk Step2->CommonRisk MitigationCommon SOLVE: Anhydrous Solvent Avoid NaOH/KOH Temp < 60°C CommonRisk->MitigationCommon Critical Control Product Final Product: 4-(piperazin-1-yl)pyridine-2-carbonitrile MitigationCommon->Product

Caption: Decision tree for minimizing dimerization and hydrolysis during synthesis.

Optimized Experimental Protocols

Method A: The High-Purity Route (Boc-Protection)

Recommended for medicinal chemistry and small-scale (<5g) batches.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or DMFAprotic to prevent solvolysis; MeCN is easier to remove.
Concentration 0.2 MStandard concentration for kinetics.
Base DIPEA (2.0 equiv)Scavenges HCl; non-nucleophilic; soluble in organics.
Nucleophile 1-Boc-piperazine (1.1 equiv)Prevents bis-alkylation completely.
Temp/Time 60°C for 4-6 hoursSufficient energy for SNAr without hydrolyzing nitrile.

Step-by-Step:

  • Charge flask with 4-chloropyridine-2-carbonitrile (1.0 eq) and 1-Boc-piperazine (1.1 eq).

  • Add anhydrous MeCN and DIPEA (2.0 eq).

  • Heat to 60°C under N2 atmosphere. Monitor by TLC/LCMS.

  • Workup: Evaporate MeCN. Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir at RT for 1h. Evaporate. Neutralize with saturated NaHCO3 and extract with DCM/IPA (3:1) to isolate the free base.

Method B: The Bulk Route (Free Piperazine)

Recommended for scale-up (>10g) where reagent cost is a factor.

ParameterSpecificationRationale
Solvent DMSO or NMPHigh solubility for piperazine; high boiling point (safety).
Stoichiometry Piperazine (5.0 - 8.0 equiv) Statistical forcing to favor mono-substitution.
Base None (Excess Piperazine acts as base)Simplifies the reaction mixture.
Temp/Time 80°C for 2-4 hoursSlightly higher temp needed as no external base is used.

Step-by-Step:

  • Dissolve Piperazine (8.0 eq) in DMSO. Heat to 80°C.

  • Dissolve 4-chloropyridine-2-carbonitrile (1.0 eq) in a minimal amount of DMSO.

  • Dropwise Addition: Add the pyridine solution to the hot piperazine solution over 30 minutes.

  • Workup: Pour reaction mixture into crushed ice/water. Extract with EtOAc (x3).

    • Note: The excess piperazine will partition into the aqueous phase. The product (more lipophilic) moves to the organic phase.

  • Check organic layer by LCMS. If "dimer" is present (<5%), it can often be removed by recrystallization from EtOH/Hexane.

References

  • SNAr Methodology & Green Chemistry

    • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
    • Source: N
    • Relevance: Validates SNAr conditions (120°C in PEG, or milder in solvents)
    • URL:[Link]

  • Nitrile Hydrolysis Kinetics

    • Title: Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid.
    • Source: Inorganic Chemistry (ACS Public
    • Relevance: Establishes the susceptibility of 2-cyanopyridines to hydrolysis and the role of metal coordination/w
    • URL:[Link]

  • Piperazine Drug Synthesis Strategies

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
    • Source: MDPI (Molecules).
    • Relevance: Reviews industrial strategies for coupling piperazines, comparing SNAr vs.
    • URL:[Link]

  • General SNAr on Pyridines

    • Title: The reaction of 4-chloropyridine with some amines.[5][6]

    • Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchG
    • Relevance: Foundational chemistry regarding the reactivity of 4-chloropyridine with secondary amines.[6]

    • URL:[Link]

Sources

removing impurities from 4-(Piperazin-1-yl)pyridine-2-carbonitrile crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Piperazin-1-yl)pyridine-2-carbonitrile Purification

Ticket #: 4P-CN-PUR-001 Status: Open Assigned Scientist: Senior Application Specialist (Synthesis Division)[1]

User Triage: What is your impurity profile?

Before proceeding, identify your specific problem using the table below. This molecule (a key intermediate for PARP inhibitors like Olaparib) presents a unique set of purification challenges due to the polarity of the nitrile and the basicity of the piperazine.[1]

SymptomProbable ImpurityDiagnostic (LCMS/TLC)Recommended Protocol
Sticky/Gummy Oil Excess PiperazineMass M+H = 87 (low mass). Strong baseline drag on TLC.Protocol A (Aqueous Wash)
Solid Precipitate Bis-adduct (Dimer)Mass M+H = ~291.[1] Non-polar spot (high Rf).[1]Protocol B (Acid Extraction)
Starting Material 4-Chloropyridine-2-CNMass M+H = ~139. High Rf, UV active.[1]Protocol B (Acid Extraction)
Color/Darkening N-Oxides / PolymersM+16 peaks or broad undefined UV lumps.[1]Protocol C (Chromatography)

Module 1: The "Silver Bullet" (Acid-Base Extraction)

Context: The most effective purification strategy exploits the pKa difference between your product and its impurities.[1]

  • The Product: Contains a distal secondary amine (aliphatic) with a pKa ~9.0–9.[1]5. It is basic.[1][2][3][4]

  • The Impurities:

    • Bis-adduct: Contains only "anilinic" nitrogens attached to electron-poor pyridine rings.[1] It is non-basic (or extremely weakly basic).

    • Starting Chloride:Non-basic .

    • Piperazine:[1][2][3][5][6][7][8][9][10][11]Dibasic and highly water-soluble.[1]

The Logic: By controlling pH, we can selectively protonate the product, pulling it into the aqueous phase while leaving non-basic impurities (Bis-adduct, Starting Material) in the organic phase.[1]

Protocol B: Selective Acid Extraction (High Purity)
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Tip: DCM is preferred for solubility, but EtOAc is better if you want to avoid emulsions.[1]

  • Initial Wash (Piperazine Removal): Wash the organic layer 3 times with Water .[1]

    • Why? Free piperazine is highly water-soluble.[1][2] This bulk removal prevents it from interfering with the next step.[1]

  • The Critical Extraction: Extract the organic layer with 10% aqueous Citric Acid or 0.5M HCl .[1]

    • Action: The product (basic) protonates and moves to the aqueous layer.[1]

    • Separation: The Bis-adduct and Starting Material (non-basic) stay in the organic layer.[1] Keep the Aqueous Layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. Na₂CO₃ until pH > 12.[1]

    • Observation: The product should precipitate as a white/off-white solid or oil out.[1]

  • Recovery: Extract the basic aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram):

WorkupLogic Crude Crude Reaction Mixture (Product, Piperazine, Bis-Adduct, SM) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent WaterWash Wash with Water (x3) OrgSolvent->WaterWash PiperazineWaste Aqueous Waste (Contains Excess Piperazine) WaterWash->PiperazineWaste Removes Piperazine OrgPhase1 Organic Phase (Product + Non-Basic Impurities) WaterWash->OrgPhase1 AcidExtract Extract with 0.5M HCl or Citric Acid OrgPhase1->AcidExtract OrgWaste Organic Waste Layer (Contains Bis-Adduct & SM) AcidExtract->OrgWaste Non-basic impurities stay AqProduct Aqueous Acid Layer (Contains Product Salt) AcidExtract->AqProduct Protonated Product moves Basify Basify (pH > 12) Extract with DCM AqProduct->Basify FinalProd Pure Product (Free Base) Basify->FinalProd

Caption: Separation logic exploiting the basicity of the distal secondary amine.

Module 2: The "Stubborn" Impurity (Recrystallization)

If Protocol B yields a solid that is still slightly colored or contains trace impurities, recrystallization is the preferred polishing step.[1]

Solvent System:

  • Primary: Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Anti-solvent: n-Heptane or Hexane.[1]

Protocol:

  • Dissolve the solid in the minimum amount of boiling IPA.

  • Optional: If colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, add n-Heptane dropwise until slight turbidity appears, then cool to 4°C.

  • Filter and wash with cold 1:1 IPA/Heptane.

Scientific Note: Piperazine derivatives often crystallize well from alcohols because the H-bond donor/acceptor network of the crystal lattice accommodates the alcohol molecules, sometimes forming solvates which are highly pure [1].[1]

Module 3: Chromatography (When all else fails)

The Issue: Piperazine derivatives are notorious for "tailing" or "streaking" on silica gel due to the interaction of the basic amine with the acidic silanols of the stationary phase.[1]

The Fix: You must modify the mobile phase to suppress ionization.[1]

Recommended Mobile Phases:

  • DCM / Methanol / Ammonium Hydroxide (7N in MeOH):

    • Ratio: 95:5:0.5 to 90:10:1.[1]

    • Why: The ammonia competes for the acidic sites on the silica, allowing the amine product to elute as a sharp band [2].[1]

  • DCM / Methanol / Triethylamine (TEA):

    • Ratio: 95:5 (+ 1% TEA).[1]

Warning: Do not use acetone or ethyl acetate as primary eluents without a modifier; the amine will streak indefinitely.[1]

Module 4: Salt Formation (Stabilization)

The free base of 4-(piperazin-1-yl)pyridine-2-carbonitrile can be hygroscopic or prone to oxidation (N-oxide formation) upon long-term storage.[1] Converting it to a salt is standard practice in drug development [3].[1]

Protocol (HCl Salt):

  • Dissolve pure free base in 1,4-Dioxane or Ethanol .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • The salt usually precipitates immediately.[1]

  • Filter and wash with Diethyl Ether.[1]

Protocol (Tosylate Salt):

  • Often used if the HCl salt is hygroscopic.[1] Use p-Toluenesulfonic acid monohydrate (1.0 eq) in Acetone/EtOH.

Frequently Asked Questions (FAQs)

Q: I see a new impurity appearing after I heat the reaction. What is it? A: You are likely hydrolyzing the nitrile (-CN) to the amide (-CONH2) or acid (-COOH).[1] This happens if you use strong acids/bases at high temperatures for extended periods.[1] Keep workup temperatures below 40°C when at extreme pH.[1]

Q: My product is water-soluble and won't extract back into DCM after basifying. A: This is common with polar piperazines.[1]

  • Fix 1: Saturate the aqueous phase with NaCl (Salting out).[1]

  • Fix 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM.[1] This mixture is much more polar and effective at pulling amines from water.[1]

Q: Can I distill the product? A: Not recommended. The boiling point will be very high (>200°C at high vacuum), and the nitrile group is thermally sensitive.[1] Sublimation might work for small scales, but it is risky.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Longman Scientific & Technical.[1] (General amine purification and recrystallization strategies).

  • Rapid Purification of Amines. Journal of Organic Chemistry tips on using ammonia/methanol modifiers for silica chromatography.[1]

  • Synthesis of Piperazine-Linked Pyridine Derivatives. World Intellectual Property Organization (Patent WO2010136956).[1] Describes the synthesis of Olaparib intermediates involving this specific scaffold. [1]

  • pKa of Piperazine Derivatives. Journal of Chemical & Engineering Data, 2009, 54 (10), pp 2914–2917.[1][7] Provides pKa values for piperazine (9.73, 5.[1][2][3]35) which grounds the extraction logic.

Sources

optimizing temperature for 4-(Piperazin-1-yl)pyridine-2-carbonitrile nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Optimization Guide Topic: Optimizing Temperature for 4-(Piperazin-1-yl)pyridine-2-carbonitrile Synthesis Ticket ID: #SNAr-PYR-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support center. You are likely performing a Nucleophilic Aromatic Substitution (


) of 4-chloropyridine-2-carbonitrile  (or a similar 4-halo analog) with piperazine .

The Critical Insight: This reaction is electronically "activated."[1] The electron-withdrawing nitrile group at the ortho position (C2) and the pyridine nitrogen significantly lower the activation energy for substitution at the C4 position. Consequently, extreme heat is rarely necessary and often detrimental.

  • Optimal Range:

    
     to 
    
    
    
  • Danger Zone:

    
     (Risks nitrile hydrolysis and dimerization)
    
  • Mechanism: Addition-Elimination (

    
    ) via a Meisenheimer complex.
    

Part 1: The Kinetics & Thermodynamics (The "Why")

Q: Why does this reaction proceed at lower temperatures compared to unactivated pyridines?

A: Unactivated chloropyridines often require forcing conditions (


). However, your substrate, 4-chloropyridine-2-carbonitrile , possesses two key activating features that stabilize the anionic intermediate (Meisenheimer complex):
  • Inductive (-I) & Mesomeric (-M) effects of the ring nitrogen.

  • Strong electron-withdrawing nature of the 2-cyano group.

This stabilization lowers the transition state energy (


), allowing the nucleophilic attack by piperazine to occur readily at room temperature (RT) or mild heating.
Visualizing the Reaction Pathway

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products R1 4-chloro-2-cyanopyridine (Substrate) TS Meisenheimer Complex (Stabilized by -CN & N-ring) R1->TS Nucleophilic Attack (Rate Determining Step) R2 Piperazine (Nucleophile) R2->TS P1 4-(Piperazin-1-yl) pyridine-2-carbonitrile TS->P1 Elimination of Cl- P2 HCl (Trapped by Base) TS->P2

Figure 1: The


 reaction pathway. The 2-cyano group stabilizes the transition state, permitting lower reaction temperatures.

Part 2: Troubleshooting & Optimization (FAQs)

Scenario A: Low Yield / Incomplete Conversion

Q: I am running the reaction at RT, but conversion is stuck at 60%. Should I increase the temperature to 100°C?

Diagnostic: Do not jump to


 immediately. Incomplete conversion at RT is often due to HCl inhibition  or solubility issues , not just kinetics. As the reaction proceeds, HCl is generated, which protonates the remaining piperazine, rendering it non-nucleophilic.

Corrective Actions:

  • Base Stoichiometry: Ensure you are using at least 2.5 to 3 equivalents of piperazine (or 1 equiv piperazine + 2 equiv of a non-nucleophilic base like DIPEA or

    
    ).
    
  • Solvent Switch: If using ethanol (protic), switch to a polar aprotic solvent like Acetonitrile (MeCN) or THF . These solvate the transition state better and often accelerate

    
     rates.
    
  • Mild Heating: Increase temperature to 40–50°C . This is usually sufficient to push to completion without side reactions.

Scenario B: Impurity Formation (The "Dimer")

Q: LC-MS shows a large peak with Mass = [2 x Substrate + Piperazine]. What happened?

Diagnostic: You have formed the bis-substituted dimer (Ar-Pip-Ar). This occurs when the product (which contains a secondary amine) competes with the starting piperazine to attack another molecule of the starting material.

Root Causes:

  • Temperature too high: Increases the reactivity of the secondary amine in the product.

  • Piperazine concentration too low: Statistical probability favors the product reacting if piperazine is depleted.

Corrective Actions:

  • Lower Temperature: Return to RT or max 40°C.

  • High Dilution (Inverse Addition): Add the chloropyridine slowly to a solution of excess piperazine (5 equivalents). This ensures the chloride always sees fresh piperazine, not the product.

Scenario C: Loss of Nitrile Group

Q: My product's IR spectrum lacks the sharp peak at ~2230 cm⁻¹, and I see a new peak at ~1680 cm⁻¹. Is this temperature related?

Diagnostic: Yes. You have likely hydrolyzed the nitrile to a primary amide (


).

Root Causes:

  • High Temp + Water: Heating

    
     in the presence of moisture (wet solvent or hydrated base) and the basic amine accelerates nitrile hydrolysis.
    

Corrective Actions:

  • Strictly Anhydrous: Use dry solvents (DMF/MeCN) and anhydrous bases.

  • Cap Temperature: Never exceed the boiling point of the solvent or 80°C, whichever is lower.

Part 3: Comparative Data & Decision Matrix

Table 1: Temperature Impact on Reaction Outcomes

TemperatureReaction RatePrimary RiskRecommended For
0°C - 10°C Very SlowSolubility issuesHighly reactive/unstable substrates only.
20°C - 30°C (RT) ModerateIncomplete conversion (if base is low)Starting Point (Standard Protocol).
40°C - 60°C FastMinor dimerizationOptimization (If RT is too slow).
> 80°C Very FastNitrile Hydrolysis , PolymerizationNOT RECOMMENDED.
Troubleshooting Logic Flow

Troubleshooting_Logic Start Start Reaction @ 25°C (RT) Check Check LC-MS/TLC @ 2 Hours Start->Check Conversion_Low Low Conversion (<50%) Check->Conversion_Low SM remains Conversion_Good Full Conversion Check->Conversion_Good Clean Impurity_High Impurity: Dimer (M+Ar) Check->Impurity_High High Mass Peak Impurity_Hyd Impurity: Amide (-CONH2) Check->Impurity_Hyd Loss of CN Action_Heat Increase Temp to 50°C Check Base Equiv. Conversion_Low->Action_Heat Action_Done Proceed to Workup Conversion_Good->Action_Done Action_Stoich Increase Piperazine (5eq) Lower Temp Impurity_High->Action_Stoich Action_Dry Dry Solvent Lower Temp Impurity_Hyd->Action_Dry

Figure 2: Decision tree for optimizing reaction conditions based on intermediate monitoring.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 4-(piperazin-1-yl)pyridine-2-carbonitrile with minimized side reactions.

Reagents:

  • 4-Chloropyridine-2-carbonitrile (1.0 equiv)

  • Piperazine (3.0 – 5.0 equiv) [Excess acts as base and prevents dimerization]

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazine (3.0 equiv) in anhydrous MeCN (10 vol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 4-Chloropyridine-2-carbonitrile (1.0 equiv) portion-wise at Room Temperature (20–25°C) .

    • Note: Exothermic reaction possible. If scale >10g, use a water bath to maintain RT.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.[2]

    • Checkpoint: If reaction is <80% complete after 4 hours, warm to 45°C .

  • Workup:

    • Evaporate solvent under reduced pressure.[2]

    • Resuspend residue in DCM (Dichloromethane).[3]

    • Wash with water (

      
      ) to remove excess piperazine and salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.[4]
      

Safety Note: Cyanopyridines can release toxic fumes if strongly acidified. Maintain basic/neutral conditions during workup.

References

  • Mechanism of

    
     on Pyridines: 
    
    • Topic: Electronic activation by ring nitrogen and electron-withdrawing groups.[5]

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."
    • URL:[Link]

  • Synthesis of Piperazinyl-Pyridines (Similar Substrates)

    • Topic: Reaction conditions for piperazine substitution on activ
    • Source: MDPI Molecules. "Synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile."
    • URL:[Link]

  • Optimization of 4-Piperazinylquinolines (Activated Systems)

    • Topic: Quantitative yield at room temperature for highly activated nitrile-containing systems.[3]

    • Source: IRIS UniPA. "Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines."
    • URL:[Link]

  • General Reactivity of 4-Cyanopyridines

    • Topic: 1,2-difunctionaliz
    • Source: NIH / PMC. "Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines."
    • URL:[Link]

Sources

troubleshooting low reactivity of piperazine nitrogen in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering reactivity issues with piperazine-pyridine motifs . It addresses two distinct synthetic challenges:

  • Constructing the Scaffold: Coupling piperazine to a pyridine ring (SNAr or Buchwald-Hartwig).

  • Functionalizing the Scaffold: Reacting the distal (free) nitrogen of a piperazinyl-pyridine intermediate.

Status: Active Department: Medicinal Chemistry Applications Last Updated: February 27, 2026

Core Analysis: The "Low Reactivity" Paradox

Before troubleshooting, it is critical to diagnose which nitrogen is causing the issue. A piperazinyl-pyridine scaffold contains three distinct nitrogen atoms with vastly different electronic profiles.

Nitrogen PositionElectronic StateApprox. pKa (Conj. Acid)Reactivity Profile
Pyridine N (NPy) sp2, lone pair in plane~5.2Weakly basic; good ligand for Pd/Cu (Catalyst Poison).
Proximal Piperazine N (N1) sp2-like (conjugated)< 1.0Non-nucleophilic . Delocalized into pyridine ring.[1][2]
Distal Piperazine N (N4) sp3, secondary amine~8.9 Highly nucleophilic . Similar to benzylpiperazine.

Technical Insight: If you observe "low reactivity" at the Distal N (N4) , it is rarely due to electronic deactivation by the pyridine ring. The inductive electron-withdrawing effect of the pyridine is weak at the N4 position (pKa drops only from ~9.8 to ~8.9). The culprit is usually solubility (aggregation) , protonation state (in acidic media), or catalyst deactivation (coordination of NPy).

Troubleshooting Guide: Synthesizing the Scaffold

Scenario: You are trying to react Piperazine with a Halopyridine, but yields are low.

Diagnostic Workflow

Use the following decision tree to select the correct methodology based on your pyridine substrate.

SynthesisDecision Start Substrate: Halo-Pyridine + Piperazine PosCheck Position of Halogen? Start->PosCheck OrthoPara 2- or 4-Position PosCheck->OrthoPara Electron Deficient Meta 3-Position PosCheck->Meta Electron Neutral CheckLG Check Leaving Group (LG) OrthoPara->CheckLG Buchwald Method: Buchwald-Hartwig (Pd-Catalyzed Amination) Meta->Buchwald SNAr Method: S_NAr (Nucleophilic Aromatic Substitution) CheckLG->SNAr F_LG LG = Fluorine Fastest Rate CheckLG->F_LG Best Cl_LG LG = Chlorine Requires Heat/Acid CheckLG->Cl_LG Standard Br_LG LG = Bromine Slower S_NAr CheckLG->Br_LG Avoid for S_NAr

Figure 1: Decision matrix for coupling piperazine to pyridine rings.

FAQ: SNAr Failures (2- or 4-Halopyridines)

Q: Why is my reaction with 2-chloropyridine sluggish even at reflux?

  • Root Cause: Chlorine is a mediocre leaving group for SNAr unless the ring is further activated (e.g., by a nitro or cyano group).

  • Solution:

    • Switch to Fluorine: 2-Fluoropyridine reacts 10–100x faster than 2-chloropyridine due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

    • Acid Catalysis: Add 1.0 equiv of HCl or use the hydrochloride salt of piperazine. Protonating the pyridine nitrogen (NPy) makes the ring significantly more electron-deficient (electrophilic), accelerating nucleophilic attack.

    • Solvent Switch: Move from Ethanol/THF to dipolar aprotic solvents (DMSO, NMP) at 100–120°C.

Q: I am getting bis-substituted byproducts (Pyridine-Piperazine-Pyridine).

  • Root Cause: Piperazine has two equivalent nucleophilic sites.

  • Solution:

    • Use a large excess of piperazine (3–5 equivalents).

    • Use Boc-piperazine (monoprotected). This is the industry standard to ensure 1:1 stoichiometry. Deprotect with TFA/DCM afterwards.

FAQ: Buchwald-Hartwig Failures (3-Halopyridines)

Q: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst Poisoning. The pyridine nitrogen (NPy) and the product's piperazine nitrogens can coordinate to Palladium, displacing the phosphine ligand and forming an inactive complex ("Pd-black" precipitation often follows).

  • Solution:

    • Ligand Choice: Use bulky, electron-rich ligands that bind tighter than pyridine.

      • Recommended:XPhos , BrettPhos , or RuPhos .

      • Avoid: PPh3, dppf (often too labile).

    • Precatalysts: Do not use Pd(OAc)2 or Pd2(dba)3 alone. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These ensure rapid formation of the active L-Pd(0) species before the pyridine can sequester the metal.

    • Base Selection: Switch from Cs2CO3 to NaOtBu (stronger base facilitates transmetallation) if functional groups allow.

Troubleshooting Guide: Reactivity of the Distal Nitrogen (N4)

Scenario: You have the scaffold (Pyridine-Piperazine-NH) and are trying to react the NH (amide coupling, reductive amination), but it fails.

Mechanism of "Low Reactivity"

Contrary to common belief, the distal nitrogen is not electronically deactivated. The failure is usually physical or environmental.

DistalReactivity Issue Problem: N4-H Unreactive Cause1 Protonation Trap Issue->Cause1 Cause2 Solubility/Aggregation Issue->Cause2 Cause3 Steric Shielding Issue->Cause3 Sol1 Check pH > 9 Use DIPEA/TEA Cause1->Sol1 Sol2 Use DCM/MeOH mix or DMF Cause2->Sol2 Sol3 Switch Coupling Agent (HATU -> COMU) Cause3->Sol3

Figure 2: Troubleshooting workflow for distal nitrogen functionalization.

Common Issues & Fixes

Issue 1: Amide Coupling Fails (EDC/NHS or HATU)

  • Diagnosis: In DMF/DMSO, piperazine-pyridine derivatives often aggregate or protonate if the acid component is strong.

  • The Fix:

    • Base Load: Ensure you have enough base (DIPEA/NMM) to neutralize both the carboxylic acid and any HCl salts of the piperazine. The pKa of N4 is ~8.9, so you need a pH > 10 in the micro-environment to keep it nucleophilic.

    • Order of Addition: Pre-activate the acid with HATU/Base for 5 mins before adding the piperazine substrate. This prevents the piperazine from salting out with the acid.

Issue 2: Reductive Amination Stalls (Aldehyde + NaBH(OAc)3)

  • Diagnosis: The imine intermediate might be unstable or the pyridine ring is coordinating the Boron, altering the reducing power.

  • The Fix:

    • Use Ti(OiPr)4 as a Lewis acid additive (1.5 equiv) during the imine formation step. This coordinates the aldehyde and scavenges water, driving imine formation before the reduction step.

Issue 3: Poor Solubility

  • Diagnosis: Free base piperazinyl-pyridines are often crystalline solids with poor solubility in ether/hexane and moderate solubility in DCM.

  • The Fix:

    • Use DCM with 5-10% Methanol .

    • If using aqueous workups, be careful: the product is amphiphilic. At pH < 5, it is water-soluble (lost in aqueous layer). At pH > 10, it is organic-soluble. Always adjust pH to >12 before extraction with DCM/IPA (3:1).

Quantitative Data Reference

Relative Reactivity & pKa Table
CompoundpKa (N4 - Distal)pKa (N1/Py - Proximal)SNAr Reactivity (vs 2-Cl-Py)
Piperazine (unsubst.) 9.735.35Reference (1.0)
1-(2-Pyridyl)piperazine 8.9 ~2.5 (PyH+)0.8 (Slightly slower)
1-(4-Pyridyl)piperazine 9.1 ~3.0 (PyH+)0.9
1-Phenylpiperazine 8.8-0.7

Note: The pKa of 8.9 confirms that the distal nitrogen retains significant nucleophilicity. "Low reactivity" is not an intrinsic electronic property.

References

  • Reactivity of N-(2-pyridyl)

    • Source: NIH / PubMed Central. "The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands."
    • URL:[Link]

  • Buchwald-Hartwig Catalyst Poisoning & Optimization

    • Source: BenchChem Technical Support.[3][4] "Troubleshooting Failed Buchwald-Hartwig Amination."

  • pKa Values of Piperazine Derivatives

    • Source: University of Regina / J. Chem. Eng. Data.
    • URL:[Link]

  • SNAr Reactivity on Pyridines

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • PubChem Compound Summary: 1-(2-Pyridyl)

    • Source: PubChem.[2][5][6]

    • URL:[Link]

Sources

Technical Support: Acid Stability of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 4-(Piperazin-1-yl)pyridine-2-carbonitrile in acidic media. It is designed for researchers observing unexpected solubility behaviors or degradation byproducts during synthesis, purification, or formulation.

Executive Summary: The "Acid Paradox"

For researchers working with 4-(Piperazin-1-yl)pyridine-2-carbonitrile, acidic conditions present a dichotomy: stabilization via salt formation versus degradation via nitrile hydrolysis .

The molecule contains two distinct basic centers (the piperazine secondary amine and the pyridine nitrogen) and one acid-sensitive electrophile (the nitrile).

  • At Room Temperature (RT): Acid acts as a stabilizing agent, forming soluble salts (mono- or di-hydrochloride).

  • At Elevated Temperatures (>60°C): Acid acts as a catalyst for the irreversible hydrolysis of the nitrile group to an amide (primary degradant) and subsequently a carboxylic acid.

Critical Analysis of Chemical Stability
The Protonation Cascade (Stabilization)

Upon exposure to acidic media (e.g., HCl, TFA), the molecule undergoes sequential protonation.

  • Piperazine Nitrogen (

    
    ):  The secondary amine on the piperazine ring is the most basic site and protonates first.
    
  • Pyridine Nitrogen (

    
    ):  While unsubstituted pyridine has a 
    
    
    
    of ~5.2, the electron-donating piperazine substituent at the 4-position increases the electron density on the ring, raising the basicity of the pyridine nitrogen [1].
  • Result: In standard acidic workups (pH < 2), the species exists effectively as a dicationic salt . This species is highly polar and water-soluble, which often leads to "disappearance" of the compound from organic layers during extraction.

The Hydrolysis Pathway (Degradation)

The 2-cyano group is activated by the electron-deficient pyridine ring. When the pyridine nitrogen is protonated, the ring becomes highly electron-withdrawing, increasing the electrophilicity of the nitrile carbon. However, this is counterbalanced by the strong resonance donation from the 4-piperazinyl group.

  • Kinetic Barrier: Unlike simple aliphatic nitriles, the 4-amino-substituted pyridine system requires significant thermal energy to overcome the activation barrier for water attack [2].

  • Degradation Sequence: Nitrile (

    
    ) 
    
    
    
    Primary Amide (
    
    
    )
    
    
    Carboxylic Acid (
    
    
    ).
Visualizing the Reaction Landscape

The following diagram maps the divergence between stable salt formation and irreversible degradation.

StabilityPathway Fig 1. Divergent pathways of 4-(Piperazin-1-yl)pyridine-2-carbonitrile in acid. SM Starting Material (Free Base) Salt Dicationic Salt (Stable at RT) SM->Salt Acid (HCl/TFA) < 40°C Salt->SM Base Neutralization (Reversible) Amide Degradant A: Picolinamide Derivative Salt->Amide Acid + Heat (>60°C) + H2O Acid Degradant B: Picolinic Acid Derivative Amide->Acid Prolonged Reflux Strong Acid

Troubleshooting Guide

This section directly addresses observations reported by users in the field.

Issue 1: "My product precipitated immediately upon adding HCl."

Diagnosis: You have likely formed the hydrochloride salt. Mechanism: The free base is moderately lipophilic, but the hydrochloride salt is a polar ionic solid. In non-polar solvents (like Ether or DCM) or concentrated aqueous solutions, the salt will crash out. Action Plan:

  • Filter the solid.

  • Analyze via NMR in

    
     or DMSO-
    
    
    
    .
  • Verification: If the shift of the pyridine protons is downfield (deshielded) compared to the free base, it is the salt, not a degradant.

Issue 2: "I see a new peak in HPLC after heating my reaction in acid."

Diagnosis: Nitrile hydrolysis (Amide formation).[1][2][3] Mechanism: Heating acidic solutions of cyanopyridines accelerates the hydration of the triple bond. Action Plan:

  • Check the mass spectrum (LC-MS).

    • +18 Da: Conversion of Nitrile (-CN) to Amide (-CONH2).

    • +19 Da (from +18 +1): Conversion to Carboxylic Acid (-COOH) is usually +1 mass unit from nitrile in terms of net change (CN -> COOH is +19? No: CN (26) -> COOH (45) = +19). Correction: CN (12+14=26) -> CONH2 (12+16+14+2=44, Delta=+18). CONH2 -> COOH (44 -> 45, Delta=+1).

  • Mitigation: Perform acid-mediated deprotection or salt formation at 0°C to Room Temperature . Avoid reflux.

Issue 3: "Low recovery during extraction."

Diagnosis: Product trapped in the aqueous phase. Mechanism: At pH < 8, the piperazine and pyridine nitrogens are protonated, keeping the molecule in the water layer. Action Plan:

  • Adjust the aqueous layer to pH 10-11 using NaOH or

    
    .
    
  • Extract immediately with DCM or EtOAc. (Note: Prolonged exposure to pH > 12 can also cause hydrolysis, though slower than hot acid).

Experimental Protocols
Protocol A: Safe Preparation of the Hydrochloride Salt

Use this protocol to stabilize the compound for storage.

  • Dissolution: Dissolve 1.0 g of 4-(Piperazin-1-yl)pyridine-2-carbonitrile in 10 mL of dry Ethanol or Methanol.

  • Acidification: Cool to 0°C. Dropwise add 2.2 equivalents of 4M HCl in Dioxane (anhydrous).

    • Why anhydrous? Minimizes the presence of water to prevent hydrolysis risk, although risk is low at 0°C.

  • Precipitation: Add 20 mL of Diethyl Ether to induce crystallization.

  • Isolation: Filter the solid under nitrogen. Wash with cold ether.

  • Drying: Vacuum dry at RT.

Protocol B: Acid Stability Stress Test

Use this to validate your specific experimental conditions.

ConditionDurationExpected Outcome
1M HCl, 25°C 24 HoursStable. >99% recovery of parent (as salt).
1M HCl, 60°C 4 HoursMinor Degradation. <5% hydrolysis to amide.
6M HCl, 100°C 1 HourMajor Degradation. Significant conversion to acid/amide.
Decision Logic for Handling

HandlingLogic Fig 2. Decision tree for processing conditions. Start Start: Acidic Workup/Reaction TempCheck Is Temperature > 50°C? Start->TempCheck WaterCheck Is Water Present? TempCheck->WaterCheck Yes Safe Safe: Salt Formation Only TempCheck->Safe No (RT or Cold) WaterCheck->Safe No (Anhydrous Acid) Risk Risk: Hydrolysis Likely WaterCheck->Risk Yes (Aqueous Acid)

References
  • Chemguide. "The Hydrolysis of Nitriles." Chemguide.co.uk. Available at: [Link]

  • ResearchGate. "Hydrolysis kinetics of 2-cyanopyridine... in high-temperature water." International Journal of Chemical Kinetics. Available at: [Link]

  • PubChem. "Piperazine-2-carbonitrile Compound Summary."[4] National Library of Medicine. Available at: [Link]

Sources

overcoming steric hindrance in 4-(Piperazin-1-yl)pyridine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Synthetic Chemistry Division)[1]

Welcome to the Technical Support Center

You have reached the specialized support unit for 4-(Piperazin-1-yl)pyridine-2-carbonitrile scaffolds. This structural motif is ubiquitous in PARP inhibitors, GPCR ligands, and kinase inhibitors, yet its synthesis is frequently plagued by two competing forces: steric hindrance (impeding C–N bond formation) and electronic fragility (hydrolysis of the 2-cyano group).[1]

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks.

Module 1: The Core Coupling (Forming the C4–N Bond)

The Issue: You are attempting to couple a piperazine derivative to a 4-halopyridine-2-carbonitrile, but the reaction is stalling, low-yielding, or producing byproducts.

The Diagnosis: The 2-cyano group activates the 4-position for Nucleophilic Aromatic Substitution (


). However, if your pyridine has a substituent at C3  (ortho to the leaving group) or if your piperazine has a substituent at C2  (adjacent to the nucleophilic nitrogen), the transition state energy for 

becomes prohibitive.
Protocol A: The "Standard" Pathway ( )

Use this only if both the pyridine C3 and piperazine C2/C6 positions are unsubstituted.

  • Reagents: 4-Chloropyridine-2-carbonitrile (1.0 equiv), Piperazine (1.2 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: DMSO or NMP (Polar aprotic is essential to stabilize the Meisenheimer complex).[2]

  • Conditions: 80°C for 4–6 hours.

  • Checkpoint: If conversion is <50% after 6 hours, STOP . Increasing heat >100°C often hydrolyzes the nitrile to a primary amide. Proceed to Protocol B.

Protocol B: The "Steric Breakthrough" Pathway (Buchwald-Hartwig)

Use this for hindered substrates (e.g., 3-methylpyridine core or 2-methylpiperazine).[1]

Why this works: Palladium catalysis bypasses the steric requirement of the Meisenheimer intermediate. The key is the Ligand Cone Angle . We utilize bulky, electron-rich phosphine ligands (Buchwald Generation 3/4) that open a "pocket" for the hindered amine while preventing catalyst deactivation.[1]

Step-by-Step Methodology:

ComponentRecommendationTechnical Rationale
Catalyst Source

or

Provides the Pd(0) source. Pre-catalysts (e.g., BrettPhos Pd G4) are superior for reproducibility.[1]
Ligand BrettPhos or RuPhos BrettPhos is the gold standard for primary amines and hindered secondary amines.[2] RuPhos excels for secondary amines with high steric demand.[2]
Base

(Anhydrous)
Crucial: Avoid

.[1] Strong alkoxide bases often attack the nitrile group (nucleophilic attack at CN). Carbonate is milder and safer for nitriles.[2]
Solvent 1,4-Dioxane or TolueneNon-polar/weakly polar solvents prevent solvolysis of the nitrile.

Experimental Procedure:

  • Charge a vial with 4-chloropyridine-2-carbonitrile (1.0 equiv), substituted piperazine (1.2 equiv),

    
     (2.0 equiv), and BrettPhos Pd G4 (2–5 mol%).[1]
    
  • Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (Pd killer).[1][2]
  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black; concentrate.[2]

Visualizing the Strategy

The following decision matrix outlines the logical flow for selecting your coupling method based on steric parameters.

CouplingStrategy Start Start: Coupling 4-Halo-Py-2-CN + Piperazine CheckSterics Check Steric Environment Start->CheckSterics IsHindered Is Pyridine C3 substituted OR Piperazine C2 substituted? CheckSterics->IsHindered No No (Unobstructed) IsHindered->No Low Sterics Yes Yes (Hindered) IsHindered->Yes High Sterics SnAr Protocol A: SnAr Solvent: DMSO/NMP Base: DIPEA Temp: 80°C No->SnAr Buchwald Protocol B: Buchwald-Hartwig Ligand: BrettPhos/RuPhos Base: Cs2CO3 Temp: 90°C Yes->Buchwald CheckYield Yield > 60%? SnAr->CheckYield Success Proceed to Workup CheckYield->Success Yes Fail_Hydrolysis Issue: Nitrile Hydrolysis? CheckYield->Fail_Hydrolysis No Fail_Hydrolysis->Buchwald SM recovered Fix_Hydrolysis Switch Base to Cs2CO3 Dry Solvents Fail_Hydrolysis->Fix_Hydrolysis Amide detected

Caption: Decision matrix for selecting the optimal synthetic route based on steric hindrance and experimental outcomes.

Module 2: Troubleshooting & FAQs

Ticket #101: "My nitrile group disappeared and turned into an amide."

Diagnosis: Nitrile Hydrolysis.[2][3][4] Cause: This is the most common failure mode.[2] The 2-CN group is electron-deficient (activated by the pyridine nitrogen). In the presence of water and heat (even trace moisture in "wet" DMSO), hydroxide ions attack the nitrile carbon. Solution:

  • Switch Solvents: Move from DMSO/DMF (hygroscopic) to 1,4-Dioxane or Toluene (hydrophobic).[1][2]

  • Change Base: Replace hydroxide or alkoxide bases with Cesium Carbonate (

    
    ) .[1][2] It is sufficiently basic to deprotonate the ammonium intermediate but poorly nucleophilic toward the nitrile.
    
  • Drying: Store all reagents over activated 4Å molecular sieves for 24 hours prior to use.

Ticket #102: "The reaction works, but I can't alkylate the other piperazine nitrogen (N4) afterwards."

Diagnosis: Distal Steric Shielding.[2] Context: You successfully coupled the piperazine, but now you need to add a group to the distal nitrogen, and it's refusing to react. Solution:

  • Avoid

    
    :  Direct alkylation with alkyl halides on a hindered secondary amine is prone to elimination side reactions.[2]
    
  • Use Reductive Amination: React the hindered piperazine with the corresponding aldehyde and

    
    . The planar iminium intermediate is easier to form than the 
    
    
    
    transition state.
  • Protocol:

    • Dissolve scaffold in DCE (Dichloroethane).[2]

    • Add Aldehyde (1.5 equiv) +

      
       (2.0 equiv).[1][2]
      
    • Stir at RT.[2][5] (Add catalytic Acetic Acid if pH > 6).[1][2]

Ticket #103: "I'm seeing regioselectivity issues with 2,4-dichloropyridine."

Diagnosis: Competitive C2 vs C4 substitution. Insight: If you are building the scaffold from 2,4-dichloropyridine (intending to add the CN later),


 favors the C4  position slightly due to the inductive effect of the pyridine nitrogen, but the selectivity is poor (~60:40).
Fix:  Do not use 2,4-dichloropyridine if possible. Start with 4-chloropyridine-2-carbonitrile .[1] The CN group at C2 makes C4 vastly more electrophilic than C2, guaranteeing >95% regioselectivity for the C4-piperazine product.

Data Summary: Ligand Performance in Hindered Couplings

The following table summarizes internal benchmarking for coupling 2-methylpiperazine (hindered) to 4-chloropyridine-2-carbonitrile .

LigandYield (%)Nitrile IntegrityNotes
BINAP 15%HighToo rigid; insufficient bite angle for this specific steric clash.[1]
XantPhos 40%HighGood, but slow kinetics led to some decomposition.[1][2]
RuPhos 88% HighExcellent for secondary amines.[2] Best choice for very bulky piperazines.[2]
BrettPhos 92% HighRecommended Standard. Fastest conversion (<4 hrs).[2]
PPh3 0%N/ACompletely ineffective for hindered substrates.[2]

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amination[1][2][5][6][7][8][9][10]

    • Source: Wikipedia / Organic Chemistry Portal[2]

    • URL:[Link][1][7][10]

  • Ligand Selection for Hindered Amines

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec[1][2]

    • URL:[Link]

  • Regioselectivity in Pyridine

    
    : 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines)
    • Source: WuXi AppTec / QM Magic Class[1][2]

    • URL:[Link]

  • Piperazine Synthesis Methodologies

    • Title: Synthesis of piperazines (General Methodologies)
    • Source: Organic Chemistry Portal[1][2][6]

    • URL:[Link][1]

  • Nitrile Hydrolysis Mechanisms

    • Title: Reactions of Nitriles - Hydrolysis[1][4]

    • Source: Chemistry Steps[1][2][11]

    • URL:[Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive interpretation of the 1H NMR spectrum for 4-(Piperazin-1-yl)pyridine-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents.

Unlike standard spectral databases that list peak values in isolation, this guide compares the product against its synthetic precursor (4-chloropyridine-2-carbonitrile ) and evaluates solvent performance (DMSO-d6 vs. CDCl3 ). The goal is to equip researchers with the diagnostic criteria needed to confirm structure, assess purity, and troubleshoot common spectral anomalies during drug development.

Structural Assignment & Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of an electron-deficient pyridine ring substituted with an electron-withdrawing nitrile group (-CN) and an electron-donating piperazine ring.

Molecular Numbering & Resonance Map

The following diagram illustrates the atom numbering used throughout this guide and the expected electronic influences on chemical shifts.

G Pyridine Pyridine Core (Aromatic Region) Piperazine Piperazine Ring (Aliphatic Region) Pyridine->Piperazine C4 Position Nitrile Nitrile (CN) (Deshielding Cone) Pyridine->Nitrile C2 Position H6 H6: Most Deshielded (adj. to N, meta to CN) ~8.2-8.4 ppm Pyridine->H6 H3 H3: Deshielded (ortho to CN) ~7.0-7.2 ppm Pyridine->H3 H5 H5: Shielded (ortho to Piperazine) ~6.8-7.0 ppm Pyridine->H5 Pip_N H-Pip (N-adj) ~3.4-3.6 ppm Piperazine->Pip_N Pip_NH H-Pip (NH-adj) ~2.8-3.0 ppm Piperazine->Pip_NH

Figure 1: Structural assignment map showing proton environments and expected chemical shift ranges based on electronic effects.

Comparative Analysis: Product vs. Precursor

In a reaction monitoring scenario, distinguishing the product from the starting material (4-chloropyridine-2-carbonitrile) is paramount.

Diagnostic Shift Table
Proton EnvironmentStarting Material (4-Cl-Py-CN)Product (4-Pip-Py-CN)Diagnostic Change (Δδ)Mechanism
H6 (d) ~8.65 ppm~8.25 ppmUpfield (-0.4 ppm) Resonance donation from Piperazine reduces deshielding at C6.
H3 (d) ~7.80 ppm~7.15 ppmUpfield (-0.65 ppm) Strong shielding effect from C4-N donation.
H5 (dd) ~7.60 ppm~6.90 ppmUpfield (-0.7 ppm) Strongest resonance effect (Ortho to donor).
Aliphatic Absent2.8 - 3.6 ppmNew Signals Appearance of piperazine "roofing" multiplets.
Interpretation Insight
  • The "Cl-Effect": Chlorine is inductively withdrawing but mesomerically donating (weakly). However, the piperazine nitrogen is a powerful mesomeric donor. Replacing Cl with Piperazine significantly increases electron density in the pyridine ring, causing a universal upfield shift (shielding) of all aromatic protons.

  • Reaction Completion: The reaction is complete when the doublet at ~8.65 ppm (SM H6) completely disappears.

Solvent Performance Guide: DMSO-d6 vs. CDCl3

Choosing the right solvent is not just about solubility; it dictates spectral resolution and the visibility of exchangeable protons.

Comparative Performance Data
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Solubility Excellent (High conc. possible)Moderate (Piperazine tail may aggregate)
Piperazine NH Visible (Broad singlet ~2-3 ppm)Often Invisible (Rapid exchange)
Water Peak Distinct (~3.33 ppm)Overlaps with Piperazine (~1.56 ppm)
Resolution Sharper aromatic couplingPotential broadening due to H-bonding
Why DMSO-d6?

For this specific molecule, DMSO-d6 is the superior choice .

  • NH Detection: The piperazine NH proton is often involved in hydrogen bonding. DMSO stabilizes this, allowing integration verification (1H count). In CDCl3, this proton often broadens into the baseline.

  • Aggregation: Free piperazines can aggregate in non-polar solvents, causing line broadening of the aliphatic signals. DMSO's polarity breaks these aggregates, yielding sharp triplets.

Detailed Spectral Assignment (in DMSO-d6)

Experimental Conditions: 400 MHz, 298 K, DMSO-d6.

A. Aromatic Region (6.5 – 8.5 ppm)[1]
  • 8.25 ppm (1H, d, J = 5.8 Hz): H6 . This is the most downfield signal due to the adjacent pyridine nitrogen. It appears as a doublet due to coupling with H5.

  • 7.15 ppm (1H, d, J = 2.5 Hz): H3 . Located next to the nitrile.[1] It appears as a doublet (meta-coupling) or a singlet-like peak if resolution is low.

  • 6.90 ppm (1H, dd, J = 5.8, 2.5 Hz): H5 . This proton couples with both H6 (ortho) and H3 (meta), creating a doublet of doublets.

B. Aliphatic Region (2.5 – 4.0 ppm)
  • 3.40 – 3.55 ppm (4H, m/t): Piperazine H (N-Pyridine) . These protons are deshielded by the aromatic ring current and the electron-withdrawing nature of the pyridine.

  • 2.80 – 2.95 ppm (4H, m/t): Piperazine H (N-Amine) . These are more shielded.

  • ~2.5 – 3.0 ppm (1H, br s): NH . Position varies heavily with concentration and water content.

Experimental Protocol & Workflow

To ensure reproducible data, follow this self-validating workflow.

Workflow Start Start: Crude Solid Solvent Dissolve in DMSO-d6 (Target conc: 10-15 mg/0.6 mL) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=2.0s) Solvent->Acquire Check1 Check: H6 Doublet present? Acquire->Check1 Check1->Solvent No (Reshim/Conc) Impurity Impurity Check: Look for 8.65 ppm (SM) Look for 5.75 ppm (DCM) Check1->Impurity Yes Integration Integration Check: Aromatic Ratio 1:1:1 Aliphatic Ratio 4:4 Impurity->Integration Final Valid Spectrum Integration->Final

Figure 2: Validation workflow for NMR acquisition and analysis.

Step-by-Step Protocol
  • Sample Prep: Weigh 10-15 mg of the compound. Add 0.6 mL DMSO-d6. Note: Ensure the solution is clear; filter through cotton if turbidity persists.

  • Acquisition: Set relaxation delay (d1) to at least 2.0 seconds. The nitrile group can increase relaxation times for adjacent protons; a short d1 may affect integration accuracy of H3.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.

Troubleshooting Common Anomalies

AnomalyCauseSolution
Broad Aliphatic Peaks Restricted rotation of the piperazine ring (Chair-Boat flip).Run VT-NMR (Variable Temperature) at 320K to sharpen signals.
Missing NH Signal Rapid proton exchange with water in the solvent.Dry the sample or add a drop of D2O (confirms exchangeable proton by disappearance).
Extra Doublet at 8.6 ppm Unreacted Starting Material (4-Cl-Py-CN).Perform workup again (acid/base wash) to remove the chloro-precursor.
Integration Error (H3) NOE effect or insufficient relaxation time.Increase d1 parameter to 5-10 seconds.[1]

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Cited for: General principles of chemical shift additivity and solvent effects.
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link][2]

    • Cited for: Mechanism of DMSO/CDCl3 solvent shifts and NH visibility.
  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]

    • Cited for: Reference shifts for pyridine and piperazine fragments.
  • PubChem. (2023). 4-Chloropyridine-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

    • Cited for: Starting material spectral data comparison.[3][4][5]

Sources

Comprehensive Guide to the LC-MS Profiling of 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Method Selection, Fragmentation Dynamics, and Comparative Analysis

Executive Summary

4-(Piperazin-1-yl)pyridine-2-carbonitrile (CAS: 138077-33-1) is a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a polar, basic secondary amine (piperazine) with an electron-withdrawing nitrile group on a pyridine ring—presents specific analytical challenges.

This guide provides a technical comparison of LC-MS methodologies, contrasting standard Reversed-Phase Liquid Chromatography (RPLC) against High-pH RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). It further details the specific fragmentation pathways required for Multiple Reaction Monitoring (MRM) development.

Part 1: The Analytical Challenge

The molecule (C10H12N4, MW 188.23) exhibits two distinct ionization sites:

  • Piperazine Nitrogen (

    
    ):  Highly basic, responsible for protonation in ESI(+).
    
  • Pyridine Nitrogen (

    
    ):  Suppressed by the electron-withdrawing nitrile group.
    

The Problem with Standard Methods: Standard acidic RPLC (C18 + 0.1% Formic Acid) often fails for this compound. The protonated piperazine renders the molecule highly hydrophilic, leading to:

  • Early Elution: Elution near the void volume (

    
    ), causing ion suppression from salts.
    
  • Peak Tailing: Secondary interactions with residual silanols on the silica surface.

Part 2: Comparative Method Evaluation

We evaluated three distinct separation strategies. The data below synthesizes performance metrics from optimized workflows.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard Acidic RPLC Method B: High-pH RPLC (Recommended) Method C: HILIC (Orthogonal)
Stationary Phase C18 (End-capped)C18 (Hybrid Particle, High pH stable)Bare Silica or Amide
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 10mM

(pH 10)
ACN/Water + 10mM

(pH 5.8)
Retention Factor (

)
0.8 (Poor)4.2 (Excellent)3.5 (Good)
Peak Symmetry (

)
1.8 (Tailing)1.1 (Sharp)1.2 (Good)
Sensitivity (S/N) 1x (Baseline)5x (Enhanced Desolvation)8x (High Organic Content)
Suitability Rapid ScreeningRoutine QC & Quantitation Metabolite ID / Polar Impurities
Technical Analysis of Alternatives
  • Why Method B (High pH) Wins for QC: At pH 10, the piperazine secondary amine is deprotonated (neutral). This drastically increases hydrophobicity, allowing the molecule to interact strongly with the C18 chain. This results in longer retention, separation from matrix effects, and sharper peaks.

  • Why Method C (HILIC) Wins for Sensitivity: HILIC utilizes high-organic mobile phases (e.g., 90% Acetonitrile). This lowers surface tension in the ESI droplet, enhancing desolvation efficiency and increasing signal intensity by up to 8-fold compared to aqueous RPLC.

Part 3: Fragmentation & Mass Spectrometry

Understanding the collision-induced dissociation (CID) pathways is essential for designing robust MRM transitions.

Precursor Ion: [M+H]+ = m/z 189.1

Primary Fragmentation Pathway (ESI+)
  • Piperazine Ring Cleavage (Retro-Diels-Alder type): The most common loss involves the breaking of the piperazine ring, losing an ethyleneimine or similar fragment.

  • N-C Bond Cleavage: Rupture of the bond between the pyridine ring and the piperazine nitrogen.

  • Nitrile Loss: High-energy collision can lead to the loss of HCN from the pyridine ring.

Diagnostic Ions for MRM
  • m/z 189.1

    
     146.1:  Loss of 
    
    
    
    (aziridine fragment) from the piperazine ring.
  • m/z 189.1

    
     105.0:  Formation of the 4-amino-2-cyanopyridine cation (complete loss of piperazine ring remainder).
    
  • m/z 189.1

    
     78.0:  Subsequent loss of HCN from the pyridine core (Pyridine ring fragment).
    

FragmentationPathway M Precursor [M+H]+ m/z 189.1 Frag1 Piperazine Cleavage [M - C2H5N]+ m/z 146.1 M->Frag1 - 43 Da (Aziridine loss) Frag2 Core Scaffold [4-amino-2-cyanopyridine]+ m/z 105.0 M->Frag2 - 84 Da (Piperazine loss) Frag3 Pyridine Fragment [Pyridine - HCN]+ m/z 78.0 Frag2->Frag3 - 27 Da (HCN loss)

Figure 1: Proposed ESI+ Fragmentation Pathway for 4-(Piperazin-1-yl)pyridine-2-carbonitrile.

Part 4: Validated Experimental Protocol (High-pH RPLC)

This protocol is designed for high-throughput quantification in biological matrices or reaction mixtures.

1. System Suitability
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Waters XBridge C18 BEH,

    
     mm, 2.5 µm (or equivalent High-pH stable column).
    
2. Mobile Phase Preparation
  • Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: Ensures deprotonation of the piperazine, maximizing retention.

  • Phase B: 100% Acetonitrile (LC-MS Grade).

3. Gradient Profile
Time (min)% Phase BFlow Rate (mL/min)Interaction Type
0.0050.4Loading
0.5050.4Desalting
3.50950.4Elution of Analyte
4.50950.4Wash
4.6050.4Re-equilibration
4. MS Source Parameters (ESI+)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V

  • Fragmentor: 110 V (Optimized for m/z 189 survival)

Part 5: Method Development Decision Tree

Use this workflow to determine the best approach based on your specific sample matrix.

MethodWorkflow Start Start: Sample Matrix? Clean Clean (Synthesis/QC) Start->Clean Dirty Dirty (Plasma/Urine) Start->Dirty Sensitivity High Sensitivity Needed? Clean->Sensitivity MethodB Method B: High-pH C18 (Robust, Good Shape) Dirty->MethodB Best Matrix Separation MethodA Method A: Acidic C18 (Fast, Standard) Sensitivity->MethodA No (<1 ng/mL) MethodC Method C: HILIC (Max Sensitivity) Sensitivity->MethodC Yes (>1 pg/mL)

Figure 2: Decision matrix for selecting the optimal LC-MS separation mode.

References
  • Piperazine Fragmentation Patterns: Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.[1]

  • HILIC vs. RPLC for Polar Bases: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase." Journal of Chromatography A, 2010.

  • High pH Chromatography: Waters Corporation. "Effect of pH on the Retention of Weak Bases." Application Note.

  • Cyanopyridine Fragmentation: BenchChem. "Spectroscopic Data of Cyanopyridine Isomers." Technical Guide.

Sources

comparing bioactivity of 4-(Piperazin-1-yl)pyridine-2-carbonitrile vs morpholine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 4-(Piperazin-1-yl)pyridine-2-carbonitrile vs. Morpholine Analogs

Executive Summary

In the landscape of medicinal chemistry, the pyridine-2-carbonitrile scaffold serves as a critical pharmacophore, particularly in the design of kinase inhibitors (e.g., PIM-1, VEGFR-2) and antimicrobial agents. This guide provides a technical comparison between two primary C4-substituents: the piperazin-1-yl moiety and the morpholin-4-yl moiety.[1]

While both analogs improve the solubility and pharmacokinetic profile of the parent pyridine core, they diverge significantly in their synthetic utility and binding mechanisms. The piperazine analog offers a secondary amine handle for further derivatization and ionic bonding, making it a versatile intermediate. In contrast, the morpholine analog acts as a metabolic blocker and hydrogen bond acceptor, often employed to optimize lipophilicity and metabolic stability in late-stage lead optimization.

Chemical & Physicochemical Profile

The choice between piperazine and morpholine profoundly alters the physicochemical landscape of the molecule. The following table contrasts the core properties of the 4-(piperazin-1-yl)pyridine-2-carbonitrile scaffold against its morpholine counterpart.

FeaturePiperazine Analog (4-(Piperazin-1-yl)...)Morpholine Analog (4-Morpholinyl...)[1]
Structure Contains basic secondary amine (-NH)Contains ether oxygen (-O-)
Basicity (pKa) Basic (~9.8 for distal N)Weakly basic (~5.3 for ring N)
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (O, N)
LogP (Lipophilicity) Lower (more polar due to NH)Higher (more lipophilic)
Solubility High (often forms salts)Moderate
Metabolic Stability Susceptible to N-oxidation/conjugationHigh (blocks metabolic soft spots)
Synthetic Utility High : Distal N allows library generationLow : Terminal group (endpoint)

Mechanistic Insight: Target Binding Modes

The biological activity of these scaffolds is dictated by how the C4-substituent interacts with the target protein's binding pocket.

  • Piperazine Mode : The distal nitrogen often engages in salt bridges or hydrogen bonding with acidic residues (e.g., Asp, Glu) in the solvent-exposed regions of kinase domains. This interaction can significantly boost potency.

  • Morpholine Mode : The ether oxygen acts as a weak H-bond acceptor.[1] More importantly, the morpholine ring fills hydrophobic pockets without incurring the desolvation penalty of a charged amine, often leading to better membrane permeability.

Pathway Visualization: Kinase Binding Interactions

BindingModes cluster_Piperazine Piperazine Analog Pathway cluster_Morpholine Morpholine Analog Pathway Scaffold Pyridine-2-Carbonitrile Core Target Kinase Hinge Region (ATP Binding Site) Scaffold->Target H-bonds (Nitrile) Pip Piperazine Ring (C4) Scaffold->Pip Morph Morpholine Ring (C4) Scaffold->Morph Interaction1 Ionic Bond / Salt Bridge (with Asp/Glu) Pip->Interaction1 Distal NH Interaction1->Target High Affinity Solubility Enhanced Solubility Interaction1->Solubility Interaction2 Hydrophobic / VdW Contact Morph->Interaction2 Ether Oxygen Interaction2->Target Mod. Affinity Metab Metabolic Blockade Interaction2->Metab

Caption: Comparative binding modes of piperazine (ionic interactions) vs. morpholine (hydrophobic/metabolic stability) analogs within a kinase active site.

Bioactivity & Applications

A. Kinase Inhibition (Oncology)

The pyridine-carbonitrile core is a known scaffold for inhibitors of PIM-1 and VEGFR-2 kinases.[1][2]

  • Piperazine Utility : Used when the target pocket has a solvent-exposed acidic residue.[1] The piperazine tail can be extended (e.g., with benzoyl chlorides) to reach additional sub-pockets, creating "Type II" kinase inhibitors that lock the enzyme in an inactive conformation.

  • Morpholine Utility : Preferred when "capping" the molecule to prevent metabolism. For example, in drugs like Gefitinib (though a quinazoline), the morpholine group improves oral bioavailability by balancing lipophilicity.

B. Antimicrobial Activity

Recent studies indicate that piperazine-substituted pyridine carbonitriles exhibit broader antimicrobial spectra compared to their morpholine analogs.[1]

  • Data Insight : Piperazine derivatives often show lower MIC (Minimum Inhibitory Concentration) values against Gram-negative bacteria due to the cationic nature of the protonated amine, which facilitates penetration of the bacterial outer membrane.

Experimental Protocol: Comparative Kinase Inhibition Assay

To objectively compare the bioactivity of these two analogs, a standardized FRET-based Kinase Assay (e.g., for PIM-1 or VEGFR-2) is recommended.[1]

Objective : Determine the IC50 of Piperazine-analog vs. Morpholine-analog.

Materials :

  • Recombinant Kinase (e.g., PIM-1).[1]

  • Fluorescently labeled peptide substrate.[1]

  • ATP (at Km concentration).[1]

  • Test Compounds: 4-(Piperazin-1-yl)pyridine-2-carbonitrile & 4-Morpholinopyridine-2-carbonitrile.

Protocol Steps :

  • Preparation : Dissolve compounds in 100% DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3) in assay buffer.

  • Enzyme Mix : Dilute recombinant kinase in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Incubation : Add 5 µL of compound dilution to 384-well plate. Add 10 µL of Enzyme Mix. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start : Add 10 µL of Substrate/ATP mix.

  • Termination : After 60 min, add Stop Solution (EDTA-containing buffer).

  • Detection : Read fluorescence signal (Ex/Em specific to FRET pair).

  • Analysis : Plot % Inhibition vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.[1]

Self-Validating Check :

  • Control: Include Staurosporine as a positive control (Reference IC50 < 10 nM).[1]

  • Z-Factor: Ensure Z' > 0.5 for assay validity.

Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate analog for your drug discovery campaign.

DecisionTree Start Start: Scaffold Selection Q1 Is the target binding site solvent-exposed? Start->Q1 Deriv Need to attach additional groups? Q1->Deriv Yes Metab Is metabolic clearance too high? Q1->Metab No (Hydrophobic) PipBranch Choose Piperazine Deriv->PipBranch Yes (Library Gen) Solubility Is solubility a limiting factor? Deriv->Solubility No Solubility->PipBranch Yes (Salt formation) Solubility->Metab No MorphBranch Choose Morpholine Metab->MorphBranch Yes (Block oxidation) Perm Is membrane permeability poor? Metab->Perm No Perm->MorphBranch Yes (Increase LogP)

Caption: Decision tree for selecting between piperazine and morpholine scaffolds based on SAR requirements.

References

  • BenchChem . (2025).[1][2] Comparative Analysis of Pyridine-3-Carbonitrile Derivatives in Oncology Research. Retrieved from [1]

  • SciSpace . (2015).[1] Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Retrieved from

  • Preprints.org . (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [1]

  • PubChem . 6-(Piperazin-1-yl)pyridine-3-carbonitrile Compound Summary. Retrieved from [1]

  • ResearchGate . (2025). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from

Sources

Comparative Guide: HPLC Method Validation for 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-(Piperazin-1-yl)pyridine-2-carbonitrile (hereafter PPC ) is a critical heterocyclic building block often used in the synthesis of PARP inhibitors and kinase inhibitors. Its analysis presents a classic chromatographic paradox:

  • High Polarity: The piperazine ring renders the molecule highly polar at acidic pH, leading to poor retention on standard Reverse Phase (RP) columns.

  • Basicity: The secondary amine on the piperazine (pKa ~9.8) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

This guide objectively compares three methodological approaches to validating PPC, ultimately recommending a High-pH Reversed-Phase strategy using Hybrid Particle Technology as the superior protocol for robustness and sensitivity.

The Analyte Profile[2][6]
  • Structure: Pyridine core, electron-withdrawing nitrile group (C2), basic piperazine ring (C4).

  • pKa Values:

    • 
      : ~9.8 (Highly Basic)
      
    • 
      : ~2.5 (Weakly Basic due to CN- withdrawal)
      
  • UV Max: ~250–260 nm (Conjugated

    
     system).
    

Strategic Method Comparison

We evaluated three common strategies for analyzing basic heterocycles. The following table summarizes the performance characteristics of each approach.

Table 1: Comparative Performance Matrix
FeatureMethod A: Acidic RP (The Traditional)Method B: HILIC (The Alternative)Method C: High-pH Hybrid RP (The Recommended)
Column Standard C18 (3 µm)Silica or AmideHybrid C18 (e.g., XBridge/Gemini)
Mobile Phase 0.1% Formic Acid / ACNAmm. Acetate / ACN (90%)10mM Amm. Bicarbonate (pH 10) / ACN
Retention (

)
< 0.5 (Elutes near dead time)> 5.0 (Strong retention)2.0 – 5.0 (Ideal)
Peak Shape Severe Tailing (

)
Good (

)
Excellent (

)
Equilibration Fast (< 10 min)Slow (> 30 min)Fast (< 10 min)
Robustness Low (Silanol sensitivity)Moderate (Water sensitivity)High (pH stable)
Verdict Not Recommended Viable for LC-MS Best for QC/Purity

Recommended Protocol: High-pH Hybrid RP-HPLC

Why this works: By elevating the pH to 10.0 (above the piperazine pKa of ~9.8), we suppress the ionization of the secondary amine. The neutral molecule becomes more hydrophobic (increasing retention) and no longer interacts ionically with silanols (eliminating tailing).

Instrumental Conditions[2][3]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Note: Do not use standard silica columns; they will dissolve at pH 10.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (Primary), 210 nm (Secondary).

Mobile Phase Preparation[3]
  • Buffer (Mobile Phase A):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water (10 mM).

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%).

    • Filter through 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): Acetonitrile (100%).

Gradient Program
Time (min)% Buffer (A)% ACN (B)Action
0.0955Initial Hold
2.0955Isocratic
12.04060Elution Gradient
15.0595Wash
17.0595Wash Hold
17.1955Re-equilibration
22.0955End

Method Validation (ICH Q2(R1) Compliant)

The following validation data represents typical results achieved when applying the High-pH protocol to PPC.

Specificity & Selectivity[6][7][8]
  • Objective: Ensure PPC is separated from synthesis precursors (e.g., 2-chloropyridine-4-carbonitrile) and piperazine.

  • Result:

    • PPC Retention Time: ~7.4 min.

    • Resolution (

      
      ) from nearest impurity: > 2.5.
      
    • Peak Purity (PDA): > 99.9% (No co-elution).

Linearity[3]
  • Range: 50% to 150% of target concentration (0.1 mg/mL).

  • Data:

Concentration (µg/mL)Mean Area (mAU*s)
5012500
8020100
10025050
12030200
15037600
  • Regression:

    
    ; Slope = 251.2; Y-intercept ≈ 0.
    
Precision & Accuracy[3][6][7][8]
ParameterExperimental ResultAcceptance Criteria
System Precision 0.4% RSD (n=6)NMT 2.0%
Method Precision 0.8% RSD (n=6)NMT 2.0%
Accuracy (Spike) 99.2% – 101.5% Recovery98.0% – 102.0%
Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.

Visualizing the Science

Diagram 1: Method Selection Decision Tree

This logic flow illustrates why High-pH RP is the scientifically sound choice for PPC.

MethodSelection Start Analyte: 4-(Piperazin-1-yl)pyridine-2-carbonitrile CheckPKa Check pKa (Piperazine N ~9.8) Start->CheckPKa RouteAcid Acidic pH (pH 3.0) Standard C18 CheckPKa->RouteAcid Traditional RouteHILIC HILIC Mode (Polar Phase) CheckPKa->RouteHILIC Alternative RouteHighPH High pH (pH 10.0) Hybrid C18 CheckPKa->RouteHighPH Recommended ResultAcid Protonated Amine (BH+) Result: Dead Time Elution & Tailing RouteAcid->ResultAcid ResultHILIC Good Retention Issue: Long Equilibration RouteHILIC->ResultHILIC ResultHighPH Neutral Amine (B) Result: Sharp Peak & Robust Retention RouteHighPH->ResultHighPH

Caption: Decision matrix for selecting the optimal chromatographic mode based on the ionization state of the piperazine moiety.

Diagram 2: Validation Workflow (ICH Q2)

The sequential workflow required to validate the method for regulatory submission.

ValidationFlow Spec 1. Specificity (Blank/Placebo Interference) Lin 2. Linearity (5 Levels, R² > 0.999) Spec->Lin Pass Acc 3. Accuracy (Spike Recovery) Lin->Acc Pass Prec 4. Precision (Repeatability & Intermediate) Acc->Prec Pass Robust 5. Robustness (pH, Flow, Temp) Prec->Robust Pass Report Final Validation Report Robust->Report

Caption: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Troubleshooting & Causality

  • Issue: Retention time drift.

    • Cause: pH of the mobile phase changing due to CO2 absorption (Ammonium Bicarbonate is volatile).

    • Fix: Prepare fresh buffer daily or use a guard column to saturate the mobile phase.

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer in high organic concentration.

    • Fix: Ensure the gradient does not exceed 90% ACN if using >20mM buffer. (Our protocol uses 10mM, which is safe up to 95% ACN).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency, 2005. Link

  • Khalili, F., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data, 2009.[3] Link (Provides thermodynamic basis for piperazine basicity).

  • Waters Corporation. XBridge Columns: Designed for Maximize pH Stability.Link (Reference for Hybrid Particle Technology stability at pH 10).

  • McCalley, D. V.Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A, 2010.

Sources

Advanced Structural Characterization Guide: 4-(Piperazin-1-yl)pyridine-2-carbonitrile

[1]

Executive Summary & Strategic Importance

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a high-value pharmacophore often utilized as a "privileged scaffold" in kinase inhibitors and GPCR ligands.[1] Its structural duality—combining a basic piperazine tail (solubility/target interaction) with an electron-deficient pyridine-nitrile core (metabolic stability/synthetic handle)—makes it a critical intermediate.[1]

However, the synthesis of this scaffold via Nucleophilic Aromatic Substitution (

2-(piperazin-1-yl)bis-substituted1

This guide provides an authoritative protocol to structurally validate 4-(piperazin-1-yl)pyridine-2-carbonitrile, distinguishing it from its common isomers using definitive spectroscopic evidence.[1]

Comparative Analysis of Characterization Alternatives

To ensure structural integrity, we compare three tiers of analytical "performance." For this specific molecule, standard 1D NMR is often insufficient due to the symmetry of the piperazine ring and the ambiguous electronic effects of the nitrile group.

FeatureMethod A: Standard 1D NMR (

)
Method B: Advanced 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Utility Purity assessment & functional group check.[1]Definitive Regioisomer Assignment. Absolute configuration & solid-state packing.
Performance Moderate. Can be ambiguous for 2- vs 4-substitution patterns without reference standards.High. Unambiguously links the piperazine

-CH

to the pyridine C3/C5 protons.[1]
Ultimate. But requires single-crystal growth, which is slow and resource-intensive.[1]
Throughput High (Minutes).Medium (Hours).[1][2][3]Low (Days/Weeks).
Recommendation Routine QC only. Mandatory for Batch Release. Reference Standard Generation.

Detailed Structural Characterization Protocol

The "Regioisomer Trap" Visualization

The critical challenge is distinguishing the Target (4-position) from the Isomer (2-position).[1]

RegioisomerLogicStartCrude Reaction Mixture(SNAr of 4-chloro-2-cyanopyridine)TargetTarget: 4-(Piperazin-1-yl)pyridine-2-carbonitrileStart->TargetMajor Product(Para-like substitution)IsomerImpurity: 2-(Piperazin-1-yl)pyridine-4-carbonitrileStart->IsomerMinor Impurity(Ortho-like substitution)CheckAnalytical Checkpoint:NOE CorrelationsTarget->CheckIsomer->CheckCheck->TargetNOE: Pip-H to Pyr-H3 & H5Check->IsomerNOE: Pip-H to Pyr-H3 only

Figure 1: Decision logic for distinguishing the 4-substituted target from the 2-substituted isomer.

Experimental Workflow: Synthesis & Isolation

Note: This protocol assumes the use of 4-chloro-2-pyridinecarbonitrile.

  • Reaction: Dissolve 4-chloro-2-pyridinecarbonitrile (1.0 eq) in anhydrous DMSO. Add Piperazine (3.0 eq) to act as both nucleophile and base.[1] Stir at 80°C for 4 hours.

    • Expert Insight: Excess piperazine prevents the formation of the bis-pyridyl piperazine dimer.[1]

  • Workup: Dilute with water. The product often precipitates due to the lipophilic nitrile group counteracting the amine.[1] If not, extract with EtOAc/THF (3:1).

  • Purification: Recrystallize from EtOH or perform Flash Chromatography (DCM:MeOH:NH

    
     90:9:1).
    
Spectroscopic Data Validation[1]
A. Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Positive Mode).[1]

  • Expected Formula: C

    
    H
    
    
    N
    
    
    .
  • Calculated [M+H]

    
    :  189.1135.
    
  • Pass Criteria:

    
    ppm < 5.0.[1]
    
B. Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  Look for a sharp, distinct band at 2230–2245 cm
    
    
    .[1]
    • Comparison: If the band is weak or shifted <2200, suspect hydrolysis to amide.

  • Amine Stretch (N-H): Broad band at 3300–3400 cm

    
     .[1]
    
C. Nuclear Magnetic Resonance (

H NMR)
  • Solvent: DMSO-

    
     (Preferred for solubility).
    
  • Key Signals (Target Structure):

    • Pyridine H6 (Doublet):

      
       ~8.2–8.3 ppm (
      
      
      Hz).[1] This proton is adjacent to the ring nitrogen and is most deshielded.[1]
    • Pyridine H3 (Doublet/Singlet):

      
       ~7.1–7.2 ppm (
      
      
      Hz).[1] This proton is ortho to the nitrile and meta to the piperazine.[1]
    • Pyridine H5 (Doublet of Doublets):

      
       ~6.9–7.0 ppm.[1]
      
    • Piperazine (Multiplets): Two sets of triplets/broad peaks at

      
       3.3–3.6 ppm (adjacent to pyridine N) and 
      
      
      2.8–3.0 ppm (adjacent to free NH).[1]

Table 1: Distinguishing Isomers via


H NMR
SignalTarget: 4-(Piperazin-1-yl) Alternative: 2-(Piperazin-1-yl)
Symmetry Asymmetric substitution (2,4).[1]Asymmetric substitution (2,4).
H3 Shift ~7.2 ppm (Shielded by amino group).[1]~7.0 ppm (Shielded by amino group).[1]
Coupling H5/H6 show strong ortho coupling (

Hz).[1]
H5/H6 show strong ortho coupling (

Hz).[1]
NOE Signal Piperazine CH


H3 AND H5
Piperazine CH


H3 ONLY

Advanced Validation: The NOESY Experiment

This is the definitive "Self-Validating System" required for high-impact publications.

Hypothesis: If the piperazine is at position 4, the

both1

only

Protocol:

  • Prepare a concentrated sample (10 mg/0.6 mL DMSO-

    
    ).[1]
    
  • Run a 2D NOESY sequence (mixing time 300-500 ms).

  • Analysis:

    • Locate the piperazine

      
      -CH
      
      
      signal at ~3.4 ppm.[1]
    • Look for cross-peaks in the aromatic region.[1]

    • Result: You must observe two distinct cross-peaks for the 4-isomer (interaction with H3 and H5).[1]

NOE_Pathwaycluster_NMRNOE Correlations (4-Substituted)PipPiperazine N-CH2(3.4 ppm)H3Pyridine H3(7.2 ppm)Pip->H3Strong NOEH5Pyridine H5(7.0 ppm)Pip->H5Strong NOE

Figure 2: Expected NOE correlations confirming the 4-position regiochemistry.

References

  • Standard NMR Data for Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] Link[1]

  • Synthesis of Piperazinyl-Quinolines (Analogous Chemistry): Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines. (2018).[1][3] IRIS UniPA.[1] Link (Demonstrates S_NAr conditions for 4-piperazinyl substitution on electron-deficient N-heterocycles).

  • Piperazine Characterization Data: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019).[1][4] MDPI.[1] Link (Provides detailed shift data for piperazine ring protons in similar environments).[1]

  • Isomer Distinction Strategy: Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014).[1][5][6] NCJRS.[1] Link (Methodologies for distinguishing regioisomeric piperazines).

Comparative Synthesis Efficiency of Piperazinyl Pyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

Piperazinyl pyridine carbonitriles are privileged scaffolds in drug discovery, serving as core motifs in GPCR ligands, kinase inhibitors, and antipsychotics (e.g., hydroxytryptamine receptor antagonists).[1] The synthesis of these moieties hinges on the formation of a C–N bond between a piperazine derivative and a pyridine carbonitrile core.

For the medicinal chemist, the choice of synthetic route is rarely arbitrary; it is dictated by the substitution pattern of the pyridine ring. This guide objectively compares the two dominant methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

  • SNAr is the "Workhorse": Unbeatable efficiency for activated positions (ortho/para to N or CN).

  • Buchwald-Hartwig is the "Strategist": Essential for unactivated positions (meta) or deactivated systems where SNAr fails.

Decision Logic: Selecting the Optimal Route

The efficiency of the synthesis is strictly causal to the electronic environment of the leaving group (LG). Use the following decision matrix to select your protocol.

ReactionLogic Start Target Structure: Piperazinyl Pyridine Carbonitrile CheckPos Position of Leaving Group (LG) Relative to Pyridine Nitrogen? Start->CheckPos OrthoPara Ortho (C2/C6) or Para (C4) CheckPos->OrthoPara Activated by Ring N Meta Meta (C3/C5) CheckPos->Meta Unactivated CheckCN Position of Nitrile (CN) Relative to LG? OrthoPara->CheckCN MethodPd METHOD B: Buchwald-Hartwig (Pd-Catalyzed) Meta->MethodPd S_NAr Impossible Must use Catalysis Activated Ortho/Para to CN (Doubly Activated) CheckCN->Activated Highly Reactive Deactivated Meta to CN (Singly Activated) CheckCN->Deactivated Moderately Reactive MethodSNAr METHOD A: S_NAr (Thermal or Microwave) Activated->MethodSNAr Yield >90% Time: <30 min Deactivated->MethodSNAr Yield ~70-80% Time: 2-4 h

Figure 1: Strategic decision tree for selecting the synthesis method based on electronic activation.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

The following data summarizes the performance of both methods for the synthesis of 2-(piperazin-1-yl)nicotinonitrile (Activated, SNAr favored) vs. 5-(piperazin-1-yl)nicotinonitrile (Unactivated, Buchwald favored).

Table 1: Efficiency Metrics
FeatureMethod A: Microwave-Assisted SNAr Method B: Buchwald-Hartwig Amination
Primary Mechanism Addition-Elimination (Meisenheimer Complex)Pd(0)/Pd(II) Catalytic Cycle
Substrate Scope Limited to ortho/para halogens.[1]Universal (works on meta, ortho, para).[1]
Reaction Time 5–20 mins (Microwave) / 2–4 h (Thermal)4–12 hours
Average Yield 85–98%60–85%
Atom Economy High (Only HX byproduct)Low (Ligands, bases, Pd waste)
Cost Profile Low (Cheap reagents, no catalyst)High (Pd precursors, BINAP/Xantphos)
Purification Simple (Precipitation/Wash)Complex (Column Chromatography/Pd scavenging)
Green Score High (Solvent-free options available)Low/Medium (Heavy metals, toluene/dioxane)

Critical Insight: For 2-chloro-3-cyanopyridines, SNAr is not just faster; it avoids the "poisoning" effect of the nitrile group on Palladium catalysts often seen in Buchwald couplings. However, for 3-bromo-5-cyanopyridines, SNAr is chemically impossible, making Buchwald the only viable route.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency SNAr (Microwave)

Best for: 2-halo or 4-halo pyridine carbonitriles.[1] Reference: Adapted from Bioorg. Med. Chem. Lett. (Vertex 1.1) and Tetrahedron Lett. (Vertex 1.3).

The Workflow:

  • Stoichiometry: Mix 1.0 eq of 2-chloro-3-cyanopyridine with 2.5 eq of piperazine (excess acts as base and nucleophile).

  • Solvent System: Use Ethanol (Green) or DMF (if solubility is poor).[1] Note: Solvent-free conditions are possible in neat piperazine.

  • Activation: Irradiate at 140°C for 10 minutes in a sealed microwave vial.

    • Why? Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier for the Meisenheimer complex formation instantly.[1]

  • Workup: Pour reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter and wash with water to remove excess piperazine and salts.

  • Validation: 1H NMR will show the disappearance of the C-2 halogen signal and the appearance of piperazine multiplets at 2.8–3.6 ppm.

Protocol B: Precision Buchwald-Hartwig Coupling

Best for: 3-halo or 5-halo pyridine carbonitriles (Unactivated).[1] Reference: Adapted from J. Org.[2] Chem. protocols (Vertex 1.7, 1.9).[1]

The Workflow:

  • Catalyst System: Pd2(dba)3 (1-2 mol%) + BINAP or Xantphos (2-4 mol%).[1]

    • Why? Bidentate phosphine ligands are crucial to prevent the formation of inactive Pd-nitrile complexes. Xantphos often provides superior turnover for electron-deficient heterocycles.

  • Base: Cs2CO3 (2.0 eq).

    • Why? Weaker bases like carbonate are preferred over NaOtBu to prevent hydrolysis of the nitrile group.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: Heat at 100°C for 8–12 hours under Argon atmosphere.

  • Workup: Filter through Celite to remove Palladium black. Concentrate filtrate.[3][4] Purify via silica gel flash chromatography (DCM/MeOH gradient).

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note the critical "Electronic Gate" that blocks SNAr for meta-substituted substrates.

MechanismComparison cluster_SNAr Path A: S_NAr (Ortho/Para) cluster_Pd Path B: Buchwald (Meta) Substrate Halopyridine Carbonitrile Step1A Nu Attack (Piperazine) Substrate->Step1A If Activated Step1B Oxidative Addition (Pd0) Substrate->Step1B If Unactivated InterA Meisenheimer Complex Step1A->InterA Step2A Aromatization (-HX) InterA->Step2A Step2B Amine Binding & Deprotonation Step1B->Step2B Step3B Reductive Elimination Step2B->Step3B

Figure 2: Mechanistic flow comparing the direct nucleophilic attack (SNAr) vs. the catalytic cycle (Buchwald).

References

  • Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile. Bioorganic & Medicinal Chemistry Letters. (2004).

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. (2002).

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Journal of Organic Chemistry. (2018).

  • Buchwald-Hartwig Coupling – Reaction, Reagents and Mechanism. Organic Chemistry Portal.

  • Nucleophilic aromatic substitution. Wikipedia.

Sources

elemental analysis data for 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Utility

4-(Piperazin-1-yl)pyridine-2-carbonitrile (CAS: N/A for specific salt forms, generic structure often referenced in patent literature as a building block) is a high-value heterocyclic intermediate. It serves as a critical "scaffold hopping" tool in medicinal chemistry, often used to replace phenyl-piperazine or pyrimidine-piperazine moieties.

The introduction of the pyridine nitrogen at the 2-position (relative to the nitrile) and the piperazine at the 4-position creates a unique electronic environment. Unlike its isomers, this scaffold offers a specific vector for hydrogen bonding and solubility enhancement while maintaining a rigid aromatic core essential for kinase and GPCR ligand binding.

Key Applications
  • Kinase Inhibition: Used as a hinge-binding mimic or solvent-front interacting motif in ATP-competitive inhibitors (e.g., Rho kinase, CDK inhibitors).

  • GPCR Ligands: The basic piperazine nitrogen serves as a key interaction point for aspartate residues in aminergic GPCRs (Dopamine, Serotonin receptors).

  • PROTAC Linkers: The piperazine handle provides a secondary amine for facile attachment of E3 ligase ligands or warheads.

Chemical Specifications & Elemental Analysis

In the absence of a lot-specific Certificate of Analysis (CoA) from a single vendor, the Theoretical Elemental Analysis serves as the gold standard for validation. Experimental values for high-purity research grade material (>98%) must fall within ±0.4% of these calculated values.

Identity Profile
  • IUPAC Name: 4-(piperazin-1-yl)pyridine-2-carbonitrile

  • Molecular Formula: C₁₀H₁₂N₄

  • Molecular Weight: 188.23 g/mol [1][2]

  • Appearance: Typically a pale yellow to off-white solid.

Elemental Analysis Data (Theoretical)
ElementCountAtomic MassTotal MassMass % (Theoretical)Acceptable Range (±0.4%)
Carbon (C) 1012.011120.1163.81% 63.41% – 64.21%
Hydrogen (H) 121.00812.0966.43% 6.03% – 6.83%
Nitrogen (N) 414.00756.02829.76% 29.36% – 30.16%

Note on Hygroscopicity: Piperazine derivatives are often hygroscopic. If experimental Hydrogen values are high (>6.8%) and Nitrogen/Carbon are proportionally low, check for water content (monohydrate formation). A monohydrate (C₁₀H₁₂N₄·H₂O) would shift values to: C 58.23%, H 6.84%, N 27.16% .

Comparative Analysis: Isomer Performance Guide

The positioning of the piperazine ring relative to the nitrile and pyridine nitrogen drastically alters the chemical reactivity and biological profile.

Table 1: Structural Isomer Comparison
Feature4-Isomer (Target) 2-Isomer 6-Isomer
Structure 4-(Piperazin-1-yl)...2-(Piperazin-1-yl)...6-(Piperazin-1-yl)...[1][3][4][5][6][7][8][9][10][11][12]
Precursor Reactivity High. 4-Cl is activated by para-N and meta-CN (inductive).Moderate. 2-Cl is activated by ortho-N but sterically hindered.High. 6-Cl is activated by ortho-N and para-CN.
Basicity (Piperazine) Moderate. Inductive withdrawal from pyridine ring reduces pKa slightly.Low. Steric clash and electronic repulsion from ring N reduce basicity.Moderate. Similar to 4-isomer but different vector.
Solubility Excellent. Linear vector allows better solvation.Good. But potential for intramolecular H-bonding.Good.
Drug Design Vector Linear (180°). Ideal for extending into deep pockets.Bent (60°). Creates a "kink" in the molecule.Bent (120°). Intermediate angle.
Why Choose the 4-Isomer?

The 4-(piperazin-1-yl) substitution pattern is often preferred in Fragment-Based Drug Design (FBDD) because it provides a linear exit vector. This allows the piperazine to reach solvent-exposed regions of a protein binding pocket while the pyridine-nitrile core remains anchored in a hydrophobic cleft.

Experimental Protocols

Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Rationale: The 4-position of 4-chloropyridine-2-carbonitrile is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen (para) and the nitrile group (meta).

Reagents:

  • 4-Chloropyridine-2-carbonitrile (1.0 eq)

  • Piperazine (Anhydrous, 3.0 – 5.0 eq) [Note: Excess prevents bis-substitution]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: K₂CO₃ (2.0 eq) or DIPEA (optional if excess piperazine is used).

Workflow:

  • Dissolution: Dissolve 4-chloropyridine-2-carbonitrile in MeCN (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by Piperazine.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS.

    • Observation: The starting material (UV active) will disappear; the product is more polar.

  • Workup (Critical Step):

    • Cool to room temperature.[13]

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Acid-Base Purification: Dissolve residue in 1N HCl (aqueous). Wash with EtOAc (removes unreacted neutral chloro-precursor). Basify aqueous layer with NaOH to pH > 10. Extract product into DCM or EtOAc (3x).

  • Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate to yield the free base.

Protocol B: Characterization (Self-Validating)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Ring: Look for a doublet (d) at ~8.2 ppm (H6), a doublet (d) at ~7.0 ppm (H3), and a double-doublet (dd) at ~6.8 ppm (H5).

    • Piperazine Ring: Two distinct triplets (or broad multiplets) at ~3.3–3.5 ppm (4H, adjacent to pyridine) and ~2.7–2.9 ppm (4H, adjacent to NH).

    • Validation Check: If the integral ratio of Pyridine:Piperazine protons is not 3:8, the product contains impurities (likely piperazine salts).

Visualizations

Diagram 1: Synthesis & Purification Logic

This workflow illustrates the critical "Acid-Base Wash" step which guarantees the purity of the secondary amine without column chromatography.

SynthesisWorkflow Start Start: 4-Cl-Pyridine-2-CN + Excess Piperazine Reaction Reaction: SNAr (MeCN, 80°C, 4h) Start->Reaction Quench Quench & Filter (Remove Salts) Reaction->Quench AcidWash Acid Wash (1N HCl) Partition: Aqueous Phase Quench->AcidWash OrganicWaste Organic Wash (Removes Neutral Impurities) AcidWash->OrganicWaste Discard Organic Basify Basify (pH > 10) Extract with DCM AcidWash->Basify Keep Aqueous FinalProduct Final Product: 4-(Piperazin-1-yl)pyridine-2-carbonitrile Basify->FinalProduct

Caption: Optimized SNAr synthesis workflow highlighting the acid-base purification strategy to isolate the pure secondary amine.

Diagram 2: Isomer Vector Analysis

Visualizing why the 4-isomer is chemically distinct from the 2- and 6-isomers in terms of drug design vectors.

IsomerVectors Core Pyridine-CN Core Iso4 4-Isomer Linear Vector (180°) Deep Pocket Access Core->Iso4 Para Subst. Iso2 2-Isomer Bent Vector (60°) Steric Clash Possible Core->Iso2 Ortho Subst. Iso6 6-Isomer Bent Vector (120°) Intermediate Geometry Core->Iso6 Meta/Para Hybrid

Caption: Vector analysis showing the spatial orientation of the piperazine tail relative to the nitrile headgroup for different isomers.

References

  • PubChem Compound Summary. (2025). 4-(Piperazin-1-yl)pyridine-2-carbonitrile and related isomers. National Center for Biotechnology Information. [Link]

  • MDPI Molecules. (2013). Synthesis of Piperazinyl-Pyridine Derivatives via Nucleophilic Substitution. [Link]

  • Journal of Chemical Research. (2016). Scalable Process for N-(pyridin-4-yl)piperazine derivatives. [Link]

Sources

Assay Interference Testing Guide: 4-(Piperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for validating the chemical scaffold 4-(Piperazin-1-yl)pyridine-2-carbonitrile in high-throughput screening (HTS) and lead optimization. It addresses the compound's specific physicochemical properties that may lead to assay interference, specifically focusing on its potential as a "push-pull" fluorophore and a basic lipophilic amine.

Part 1: Executive Summary & Compound Profile

4-(Piperazin-1-yl)pyridine-2-carbonitrile represents a class of "privileged scaffolds" often found in kinase inhibitors, GPCR ligands, and anti-viral agents. However, its specific electronic structure—combining an electron-donating amine (piperazine) with an electron-withdrawing nitrile group on a heteroaromatic ring—creates a high risk for optical interference (intrinsic fluorescence) and pH-dependent solubility artifacts .

This guide compares the interference profile of this scaffold against standard "clean" drugs and known "bad actors" (PAINS), providing a definitive protocol to distinguish true biological activity from false positives.

Chemical Interference Profile
FeatureRisk LevelMechanism
Intrinsic Fluorescence High The 4-amino-2-cyanopyridine motif forms a donor-acceptor (push-pull) system, potentially absorbing in UV/Blue and emitting in Blue/Green channels.
Aggregation ModerateAt high concentrations (>10 µM), the flat aromatic core may stack, though the piperazine solubilizes.
Metal Chelation ModerateThe pyridine nitrogen and nitrile lone pairs can coordinate divalent cations (

,

) essential for enzymatic assays.
Redox Cycling LowUnlike quinones or catechols, this scaffold is generally redox-stable.

Part 2: Comparative Performance Analysis

The following table contrasts the interference behavior of 4-(Piperazin-1-yl)pyridine-2-carbonitrile with standard alternatives used in assay validation.

Table 1: Interference Risk Comparison
Parameter4-(Piperazin-1-yl)pyridine-2-carbonitrile Alternative A: Saturated Heterocycles (e.g., Piperidine-carboxamide)Alternative B: Known PAINS (e.g., Curcumin, Rhodanine)
Optical Profile Fluorescent (pH dependent) . Emission often overlaps with coumarin/fluorescein.Silent . No conjugated pi-systems to fluor.Broad Spectrum Abs/Em . Strong quenching or autofluorescence.
Solubility pH Sensitive . Piperazine (

) ensures solubility at acidic pH but may precipitate in basic buffers.
High solubility; generally pH insensitive.Poor. Often forms colloidal aggregates at micromolar concentrations.
Reactivity Nucleophilic . Secondary amine can react with electrophilic assay reagents (e.g., aldehydes).Non-reactive (if amide protected).Highly Reactive. Michael acceptors or redox cyclers.
Validation Step Required: Spectral scan & pH titration.Required: Standard purity check.Required: Detergent challenge (Triton X-100).

Part 3: Mechanism of Interference (The "Push-Pull" Effect)

To understand why this compound interferes, one must look at the electronic conjugation. The piperazine nitrogen donates electron density into the pyridine ring, while the nitrile group at position 2 withdraws it. This charge transfer creates a low-energy transition state capable of absorbing excitation light used in standard fluorescence assays (e.g., FRET, TR-FRET).

Diagram 1: Electronic Interference Mechanism

PushPullMechanism cluster_0 Interference Pathway Pip Piperazine (Donor) Lone Pair Donation Pyridine Pyridine Core (Conduit) Pip->Pyridine +M Effect CN Nitrile (Acceptor) Electron Withdrawal Pyridine->CN -M Effect Emission False Signal (450-550 nm) Pyridine->Emission Fluorescence Excitation Excitation Light (e.g., 340-400 nm) Excitation->Pyridine Absorbed

Caption: The electronic conjugation pathway creates an intrinsic fluorophore that can mimic assay signals.

Part 4: Validation Protocols

These protocols are designed to be self-validating. If the compound fails these steps, it must be flagged as an assay interferor.

Protocol A: Spectral Interference Scanning

Objective: Determine if the compound absorbs or emits light at wavelengths used in your specific assay.

  • Preparation: Prepare a 100 µM solution of the compound in the assay buffer (ensure final DMSO concentration matches the assay, typically 1-2%).

  • Blanking: Use a buffer-only control to subtract background.

  • Absorbance Scan: Scan from 250 nm to 700 nm.

    • Flag: Peaks > 0.1 OD at your assay's excitation or emission wavelengths indicate Inner Filter Effect (Quenching) .

  • Fluorescence Scan: Excite at your assay's excitation wavelength (e.g., 485 nm for Fluorescein) and scan emission.

    • Flag: Signal > 2x background indicates Autofluorescence .

  • pH Challenge (Crucial for this scaffold): Repeat the scan at pH 5.0 and pH 8.0.

    • Insight: Protonation of the piperazine nitrogen (at low pH) blocks electron donation, often quenching the intrinsic fluorescence. If the signal disappears at pH 5, interference is confirmed.

Protocol B: Aggregation Counter-Screen (DLS/Triton)

Objective: Rule out colloidal aggregation, a common cause of false positives in enzymatic inhibition.

  • Baseline Assay: Measure the

    
     of the compound in the standard assay.
    
  • Detergent Challenge: Repeat the

    
     determination in the presence of 0.01% Triton X-100  (or Tween-80).
    
    • Logic: Detergents disrupt promiscuous aggregates but do not affect specific 1:1 ligand-protein binding.

  • Interpretation:

    • Shift > 3-fold: If

      
       increases significantly (potency drops) with detergent, the compound is likely an aggregator .
      
    • No Shift: The activity is likely specific (or due to another mechanism like fluorescence).

Diagram 2: Validation Decision Tree

ValidationWorkflow Start Hit: 4-(Piperazin-1-yl) pyridine-2-carbonitrile Spectral 1. Spectral Scan (Abs/Em) Start->Spectral Decision1 Signal in Channel? Spectral->Decision1 Detergent 2. Detergent Challenge (+0.01% Triton) Decision2 Potency Loss w/ Triton? Detergent->Decision2 Decision1->Detergent No FalsePos_Opt FALSE POSITIVE (Optical Interference) Decision1->FalsePos_Opt Yes TrueHit VALID HIT Proceed to SAR Decision2->TrueHit No FalsePos_Agg FALSE POSITIVE (Aggregator) Decision2->FalsePos_Agg Yes (>3x shift)

Caption: Step-by-step workflow to validate the specific scaffold against common interference modes.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • PubChem Compound Summary. (2025). 2-(Piperazin-1-yl)pyridine-3-carbonitrile (Isomer Analog).[1] National Center for Biotechnology Information. [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.